molecular formula C10H15NO B1337798 (S)-2-(Methylamino)-3-phenylpropan-1-ol CAS No. 84773-29-5

(S)-2-(Methylamino)-3-phenylpropan-1-ol

Cat. No.: B1337798
CAS No.: 84773-29-5
M. Wt: 165.23 g/mol
InChI Key: FJOOJFXCKIPSLU-JTQLQIEISA-N
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Description

(S)-2-(Methylamino)-3-phenylpropan-1-ol is a chiral amino alcohol of high interest in pharmaceutical research and development. This compound serves as a critical synthetic intermediate in the preparation of various active pharmaceutical ingredients, particularly those acting as adrenergic drugs that target the central nervous system . Its specific stereochemistry is essential for ensuring the efficacy and specificity of resulting compounds, as the (S)-enantiomer often possesses the desired biological activity . Researchers utilize this building block in the development of therapies for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy, as well as in foundational studies exploring neurotransmitter pathways and receptor interactions . The compound has a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol . It is typically supplied as a solid with a melting point in the range of 68-70°C and should be stored at 2-8°C for stability . (S)-2-(Methylamino)-3-phenylpropan-1-ol is intended for research applications in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(methylamino)-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-10(8-12)7-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOOJFXCKIPSLU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447165
Record name (S)-2-(Methylamino)-3-phenylpropan-1-ol
Source EPA DSSTox
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84773-29-5
Record name (βS)-β-(Methylamino)benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84773-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-(Methylamino)-3-phenylpropan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-2-(Methylamino)-3-phenylpropan-1-ol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of (S)-2-(Methylamino)-3-phenylpropan-1-ol

Abstract

(S)-2-(Methylamino)-3-phenylpropan-1-ol, also known as N-methyl-L-phenylalaninol, is a chiral amino alcohol of significant interest in the pharmaceutical industry. Its structural framework, featuring a stereocenter and versatile amino and hydroxyl functional groups, establishes it as a critical chiral building block for the synthesis of complex, enantiopure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical characterization methods, and key applications, with a focus on the scientific principles underpinning its use in research and drug development.

Chemical Identity and Physicochemical Properties

(S)-2-(Methylamino)-3-phenylpropan-1-ol is a derivative of the amino acid L-phenylalanine. The "S" configuration at the C2 carbon is crucial for its utility in stereospecific synthesis.

Table 1: Core Physicochemical Properties of (S)-2-(Methylamino)-3-phenylpropan-1-ol

PropertyValueSource
IUPAC Name (2S)-2-(methylamino)-3-phenylpropan-1-ol[1]
CAS Number 84773-29-5[1]
Molecular Formula C₁₀H₁₅NO[1][2]
Molecular Weight 165.23 g/mol [1][3]
Appearance Colorless solid[2]
Melting Point 56–57°C (for the racemic mixture)[2]
Boiling Point 255°C at 760 mmHg (for a related isomer)[4]
Density 1.015 g/cm³ (for a related isomer)[4]
InChI Key FJOOJFXCKIPSLU-JTQLQIEISA-N[1]
SMILES CNCO[1]

The molecule's structure contains both a hydrogen bond donor (hydroxyl and secondary amine) and acceptor (amine nitrogen and hydroxyl oxygen), influencing its solubility and crystal packing. In the solid state, molecules are connected by intermolecular O—H⋯N and N—H⋯O hydrogen bonds, forming a three-dimensional network.[2]

cluster_molecule (S)-2-(Methylamino)-3-phenylpropan-1-ol cluster_properties Key Properties & Significance mol C₁₀H₁₅NO structure Structure (Chiral Amino Alcohol) mol->structure Defines mw MW: 165.23 g/mol mol->mw center Stereocenter at C2 (S-configuration) structure->center Contains h_bond H-Bond Donor/Acceptor structure->h_bond Features precursor API Precursor (e.g., Atomoxetine) structure->precursor Enables Synthesis Of

Caption: Molecular structure and key chemical attributes.

Synthesis and Manufacturing Insights

The synthesis of (S)-2-(Methylamino)-3-phenylpropan-1-ol is a critical process, with several established routes. The choice of method often depends on factors like scale, cost, and desired purity.

Industrial Scale Synthesis via Mannich Reaction and Reduction

A common industrial approach involves a variation of the Mannich reaction followed by catalytic hydrogenation. This method is advantageous due to the low cost of starting materials and high yields.[5]

Workflow: Acetophenone → 3-(Methylamino)-1-propiophenone → (S)-2-(Methylamino)-3-phenylpropan-1-ol

Synthesis_Workflow start Acetophenone + Paraformaldehyde + Methylamine HCl intermediate 3-(Methylamino)-1-propiophenone HCl (Mannich Reaction) start->intermediate Alcohol Solvent 60-100°C reduction Catalytic Hydrogenation (Raney Nickel, H₂) intermediate->reduction H₂ Pressure: 0.3-1.5 MPa Temp: 25-80°C product (S)-2-(Methylamino)-3-phenylpropan-1-ol reduction->product Yields >90% purification Purification (Recrystallization) product->purification

Caption: Industrial synthesis workflow from acetophenone.

Experimental Protocol:

  • Mannich Reaction: Acetophenone, paraformaldehyde, and monomethylamine hydrochloride are reacted in an alcohol solvent (e.g., ethanol) in a closed vessel at 60-100°C.[5] Causality: This one-pot reaction forms the β-aminoketone intermediate, 3-methylamino-1-propiophenone hydrochloride.

  • Isolation of Intermediate: The reaction mixture is concentrated, cooled, and crystallized to isolate the intermediate.[5]

  • Catalytic Reduction: The isolated hydrochloride salt is dissolved in water, and Raney nickel is added as the catalyst in a pressure reactor.[5] Causality: Raney nickel is a cost-effective and highly active catalyst for the hydrogenation of the ketone functional group to a secondary alcohol.

  • Hydrogenation: The reactor is pressurized with hydrogen gas (0.3-1.5 MPa) and heated to 25-80°C until hydrogen uptake ceases.[5]

  • Workup and Isolation: The catalyst is filtered off. The aqueous solution's pH is adjusted to 9-14 with a base (e.g., NaOH) to deprotonate the amine. The free base is then extracted with an organic solvent (e.g., ethyl acetate).[5]

  • Purification: The solvent is evaporated, and the crude product is purified by recrystallization from a solvent like cyclohexane to yield the final, high-purity product.[5]

Synthesis via Isoxazolidine Reduction

An alternative laboratory-scale synthesis involves the reductive cleavage of an N-O bond in an isoxazolidine precursor.[2]

Experimental Protocol:

  • Preparation: A suspension of Lithium Aluminum Hydride (LiAlH₄, 2 equivalents) in anhydrous diethyl ether is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C. Causality: LiAlH₄ is a powerful reducing agent capable of cleaving both the N-O bond and reducing the nitrile group of the precursor.

  • Addition: A solution of 2-methyl-3-phenylisoxazolidine-3-carbonitrile in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at 0°C.[2]

  • Reaction: The mixture is stirred for 30 minutes at 0°C and then refluxed for 12 hours.[2]

  • Quenching: The reaction is carefully quenched at 0°C by the sequential addition of water and 5% NaOH solution.[2] Causality: This procedure, known as the Fieser workup, safely neutralizes the excess LiAlH₄ and precipitates the aluminum salts, making filtration easier.

  • Extraction and Isolation: The resulting mixture is extracted with diethyl ether. The combined organic layers are dried over sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the product as a colorless solid.[2]

Analytical Characterization

Robust analytical methods are essential to confirm the structure, identity, and purity of (S)-2-(Methylamino)-3-phenylpropan-1-ol.

Table 2: Summary of Analytical Techniques

TechniquePurposeExpected Results
¹H NMR Structural elucidation and confirmation.Signals corresponding to aromatic protons (phenyl ring), methine proton (CH-N), methylene protons (CH₂-Ph and CH₂-OH), N-methyl protons, and exchangeable OH/NH protons.[6]
¹³C NMR Carbon skeleton confirmation.Distinct signals for all 10 carbon atoms, including aromatic carbons, aliphatic carbons in the propanol chain, and the N-methyl carbon.
Mass Spectrometry (MS) Molecular weight confirmation.A molecular ion peak [M+H]⁺ at m/z 166, corresponding to the protonated molecule.
Infrared (IR) Spectroscopy Functional group identification.Broad peak ~3300 cm⁻¹ (O-H stretch), medium peak ~3100-3000 cm⁻¹ (aromatic C-H), sharp peaks ~2950-2800 cm⁻¹ (aliphatic C-H), and peaks ~1600 & 1450 cm⁻¹ (aromatic C=C).
Chiral HPLC Determination of enantiomeric purity (ee).Separation of (S) and (R) enantiomers, allowing for quantification of enantiomeric excess, which should be >99% for pharmaceutical applications.[7]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation (¹H NMR in CDCl₃):

    • ~7.20-7.40 ppm: Multiplet, 5H (protons of the phenyl ring).

    • ~3.60-3.80 ppm: Multiplet, 2H (CH₂-OH).

    • ~2.80-3.00 ppm: Multiplet, 1H (CH-N).

    • ~2.50-2.70 ppm: Multiplet, 2H (CH₂-Ph).

    • ~2.45 ppm: Singlet, 3H (N-CH₃).

    • Variable: Broad singlet, 2H (exchangeable OH and NH protons).

Applications and Pharmaceutical Significance

The primary value of (S)-2-(Methylamino)-3-phenylpropan-1-ol lies in its role as a chiral intermediate. Its specific stereochemistry is transferred to the final API, ensuring the desired pharmacological activity and minimizing potential side effects from the unwanted enantiomer.

  • Atomoxetine Synthesis: The related compound, 3-(Methylamino)-1-phenylpropan-1-ol, is a crucial intermediate in the synthesis of Atomoxetine, a non-stimulant medication used to treat ADHD.[8] The chirality is paramount for producing the correct (R)-enantiomer of the final drug.[8]

  • Fluoxetine Synthesis: It is also a documented precursor in various synthetic routes for Fluoxetine (Prozac), a widely used antidepressant.[9]

  • Research Chemical: Its phenethylamine structural core is shared with other biologically active molecules like ephedrine and pseudoephedrine, making it a valuable starting point for developing novel compounds targeting the central nervous system (CNS).[8][10]

Safety and Handling

(S)-2-(Methylamino)-3-phenylpropan-1-ol and its related compounds are corrosive and require careful handling to prevent exposure.[11][12][13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and safety goggles or a face shield.[11][13]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[14]

  • Handling Procedures: Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[14] Avoid creating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][14] Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[11][12]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Seek immediate medical attention.[11][12][13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12][13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11][12]

References

  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. [Link]

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Crystallographic Communications, E68, o2857. [Link]

  • Preparation method of 3-methylamino-1-phenylpropanol.
  • (S)-2-(Methylamino)-3-phenylpropan-1-ol. PubChem. [Link]

  • Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. Cole-Parmer. [Link]

  • 2-(methylamino)-1-phenylpropan-1-ol. Chemsrc. [Link]

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • 3-METHYLAMINO-1-PHENYL-1-PROPANOL. PharmaCompass.com. [Link]

  • Pseudoephedrine. Wikipedia. [Link]

  • 2-Propen-1-ol, 3-phenyl-. NIST WebBook. [Link]

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(S)-2-(Methylamino)-3-phenylpropan-1-ol physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of (S)-2-(Methylamino)-3-phenylpropan-1-ol

Introduction

(S)-2-(Methylamino)-3-phenylpropan-1-ol, also known as N-methyl-L-phenylalaninol, is a chiral amino alcohol derived from the natural amino acid L-phenylalanine. Its structural similarity to endogenous neurotransmitters and its versatile chemical handles—a secondary amine and a primary alcohol—make it a valuable chiral building block in asymmetric synthesis and drug development. Understanding its physical properties is a critical first step for any application, dictating everything from storage and handling to reaction conditions and formulation strategies. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, grounded in both theoretical calculations and established analytical principles.

Chemical Identity and Molecular Structure

Precise identification is paramount in chemical research. (S)-2-(Methylamino)-3-phenylpropan-1-ol is unambiguously defined by the following identifiers.

  • IUPAC Name: (2S)-2-(methylamino)-3-phenylpropan-1-ol[1]

  • CAS Number: 84773-29-5[1]

  • Molecular Formula: C₁₀H₁₅NO[1]

  • SMILES: CNCO[1]

  • InChI Key: FJOOJFXCKIPSLU-JTQLQIEISA-N[1]

The molecule's structure features a central chiral carbon at the C2 position, covalently bonded to a methylamino group, a benzyl group, a hydroxymethyl group, and a hydrogen atom. The "(S)" designation denotes a specific three-dimensional arrangement of these groups, which is fundamental to its biological activity and its interaction with other chiral molecules. This stereocenter is the source of its optical activity, a key physical property discussed later. The presence of both a hydrogen bond donor (hydroxyl and amine N-H) and two acceptor sites (hydroxyl oxygen and amine nitrogen) suggests that intermolecular hydrogen bonding will significantly influence its bulk properties, such as melting point and solubility.

Core Physical and Chemical Properties

The following table summarizes the key physical properties of (S)-2-(Methylamino)-3-phenylpropan-1-ol. Due to the specificity of this stereoisomer, much of the available data is derived from high-quality computational models, which provide reliable estimates for research purposes.

PropertyValueData TypeSource
Molecular Weight 165.23 g/mol ComputedPubChem[1]
Appearance Colorless solid (based on related compounds)InferredN/A
Melting Point 56–57 °C (for the racemic isomer 3-methylamino-3-phenylpropan-1-ol)ExperimentalResearchGate[2]
XLogP3 1.0ComputedPubChem[1]
Hydrogen Bond Donor Count 2ComputedPubChem[1]
Hydrogen Bond Acceptor Count 2ComputedPubChem[1]
Rotatable Bond Count 4ComputedPubChem[1]
Topological Polar Surface Area 32.3 ŲComputedPubChem[1]

Note on Isomers: It is critical to distinguish (S)-2-(Methylamino)-3-phenylpropan-1-ol from its isomers. For instance, the experimental melting point of 56-57°C is reported for 3-methylamino-3-phenylpropan-1-ol, a constitutional isomer.[2] While not identical, this value provides a reasonable estimate for the physical state (a low-melting solid) of the target compound under standard conditions.

Crystallographic and Spectroscopic Insights

Crystal Structure and Intermolecular Forces

While a crystal structure for the specific (S)-isomer is not publicly available, a detailed single-crystal X-ray study of the related isomer, 3-methylamino-3-phenylpropan-1-ol, provides valuable insights.[2][3] In the solid state of this isomer, molecules are connected by a network of classical O—H⋯N and N—H⋯O hydrogen bonds.[2][3] These interactions form complex three-dimensional networks, creating centrosymmetric dimers and tetrameric units.[2][3] It is highly probable that (S)-2-(Methylamino)-3-phenylpropan-1-ol engages in similar, strong hydrogen bonding, which would be responsible for its solid state at room temperature and influence its solubility in protic versus aprotic solvents.

Expected Spectroscopic Signatures

A researcher analyzing this compound should anticipate the following characteristic spectroscopic data:

  • ¹H NMR: Resonances corresponding to the aromatic protons of the phenyl group, diastereotopic protons of the benzyl CH₂, the methine proton at the chiral center, the protons of the hydroxymethyl group, and the methyl group on the nitrogen. The N-H and O-H protons will likely appear as broad singlets and may be exchangeable with D₂O.

  • ¹³C NMR: Ten distinct carbon signals, including those in the aromatic region, the chiral C2 carbon, the CH₂OH carbon, the benzyl CH₂ carbon, and the N-CH₃ carbon.

  • FTIR: Characteristic absorption bands for O-H and N-H stretching (typically broad, in the 3300-3400 cm⁻¹ region), C-H stretching from both aromatic and aliphatic groups, and C=C stretching from the phenyl ring (around 1600 cm⁻¹).

  • Mass Spectrometry: The nominal molecular weight is 165. The exact mass is 165.115364102 Da.[1] Electron impact (EI) ionization would likely show a molecular ion peak (M⁺) at m/z = 165, along with characteristic fragmentation patterns, such as the loss of a hydroxymethyl radical (•CH₂OH).

Workflow for Physicochemical Characterization

The comprehensive characterization of a chiral building block like (S)-2-(Methylamino)-3-phenylpropan-1-ol follows a logical progression of analytical techniques. This workflow ensures that foundational properties like identity and purity are confirmed before more complex and sensitive measurements are undertaken.

G cluster_0 Phase 1: Identity & Purity Confirmation cluster_1 Phase 2: Bulk Property Determination cluster_2 Phase 3: Chiral Property Validation cluster_3 Phase 4: Final Data Consolidation A Sample Acquisition (S)-C10H15NO B Spectroscopic ID (NMR, MS, FTIR) A->B C Chromatographic Purity (HPLC, GC) B->C D Thermal Analysis (DSC for mp, TGA for decomp.) C->D Requires >98% Purity E Solubility Screening (Aqueous & Organic Solvents) C->E Requires >98% Purity F Polarimetry (Optical Rotation) C->F Requires >98% Purity G Chiral HPLC (Enantiomeric Excess, ee%) C->G Requires >98% Purity H Technical Data Sheet Generation D->H E->H F->H G->H

Caption: Workflow for the physicochemical characterization of a chiral compound.

Experimental Protocol: Determination of Specific Rotation

The specific rotation is an intrinsic physical property of a chiral compound and is essential for confirming its stereochemical identity.

Objective: To measure the specific rotation [α] of (S)-2-(Methylamino)-3-phenylpropan-1-ol.

Principle: Chiral molecules rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this rotation, corrected for concentration and path length, allowing for comparison between samples and literature values.[4]

Materials & Equipment:

  • (S)-2-(Methylamino)-3-phenylpropan-1-ol (high purity, ee >99%)

  • Analytical balance

  • Volumetric flask (e.g., 10.00 mL, Class A)

  • Polarimeter with a sodium D-line source (λ = 589 nm)

  • Polarimeter cell (e.g., 1.00 dm path length)

  • Spectroscopic grade solvent (e.g., methanol or ethanol)

  • Constant temperature bath (e.g., set to 20°C or 25°C)

Procedure:

  • Temperature Equilibration: Set the polarimeter's sample chamber or jacketed cell to a constant temperature (e.g., 20.0 °C). Allow the instrument and solvent to equilibrate.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the compound using an analytical balance. Record the exact mass (m).

    • Quantitatively transfer the solid to a 10.00 mL volumetric flask.

    • Dissolve the compound in the chosen solvent (e.g., methanol) and fill to the mark. Ensure complete dissolution. This gives a concentration (c) in g/mL.

  • Blank Measurement:

    • Fill the polarimeter cell with the pure solvent.

    • Ensure no air bubbles are present in the light path.

    • Place the cell in the polarimeter and record the "zero" or blank rotation.

  • Sample Measurement:

    • Rinse the cell with a small amount of the prepared sample solution, then fill it completely.

    • Place the cell back into the instrument.

    • Record the observed optical rotation (α_obs). Take several readings and average them to ensure stability.

  • Calculation:

    • Calculate the specific rotation [α] using the Biot's law formula: [α]ᵀλ = α_obs / (c * l) Where:

      • [α]ᵀλ = specific rotation at temperature T and wavelength λ.

      • α_obs = observed rotation in degrees.

      • c = concentration in g/mL.

      • l = path length of the cell in decimeters (dm).

Trustworthiness and Self-Validation: The protocol's integrity is maintained by using a high-purity standard, Class A volumetric glassware, a calibrated polarimeter, and a stable temperature. The blank measurement corrects for any rotation caused by the solvent or the cell itself. Repeating the measurement with a different concentration should yield the same specific rotation, thus validating the result.

Conclusion

(S)-2-(Methylamino)-3-phenylpropan-1-ol is a chiral amino alcohol with well-defined physical properties dominated by its stereochemistry and capacity for hydrogen bonding. Its computed properties, including a moderate LogP and a significant polar surface area, suggest a balance of hydrophilic and lipophilic character, which is often desirable in drug candidates. While experimental data for this specific enantiomer is limited, established analytical workflows and data from closely related isomers provide a robust framework for its characterization. For researchers and drug developers, a thorough understanding and experimental validation of these properties are non-negotiable prerequisites for its successful application in synthesis and pharmaceutical sciences.

References

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Crystallographic Communications, E68, o2857. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10888274, (S)-2-(Methylamino)-3-phenylpropan-1-ol. PubChem. Retrieved January 23, 2026, from [Link].

  • ChemSrc (n.d.). 2-(methylamino)-1-phenylpropan-1-ol | CAS#:53214-57-6. ChemSrc. Retrieved January 23, 2026, from [Link].

  • PharmaCompass (n.d.). 3-METHYLAMINO-1-PHENYL-1-PROPANOL. PharmaCompass.com. Retrieved January 23, 2026, from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3047196, 1-(Methylamino)-3-phenylpropan-2-ol. PubChem. Retrieved January 23, 2026, from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 19059, Hexadecyl phosphate. PubChem. Retrieved January 23, 2026, from [Link].

  • ChemBK (n.d.). 3-Hydroxy-N-methyl-3-phenyl-propylamine. ChemBK. Retrieved January 23, 2026, from [Link].

  • mzCloud (n.d.). L 2 Amino 3 phenyl 1 propanol. mzCloud. Retrieved January 23, 2026, from [Link].

  • Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved January 23, 2026, from [Link].

  • The Good Scents Company (n.d.). cetyl phosphate, 3539-43-3. The Good Scents Company. Retrieved January 23, 2026, from [Link].

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2857. [Link].

  • National Institute of Standards and Technology (n.d.). 3-Phenylpropanol. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link].

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  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23672321, Potassium Cetyl Phosphate. PubChem. Retrieved January 23, 2026, from [Link].

Sources

An In-Depth Technical Guide to the Mechanism of Action of (S)-2-(Methylamino)-3-phenylpropan-1-ol (Pseudoephedrine)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-(Methylamino)-3-phenylpropan-1-ol, commonly known as pseudoephedrine, is a widely utilized sympathomimetic agent primarily indicated for the relief of nasal congestion. Its therapeutic efficacy is rooted in a dual, yet predominantly indirect, mechanism of action on the adrenergic system. This guide provides a comprehensive technical overview of its core pharmacological principles, pharmacokinetic profile, and the experimental methodologies essential for its characterization. The primary mechanism involves the displacement of norepinephrine from presynaptic storage vesicles, leading to an increased concentration of this neurotransmitter in the synaptic cleft. This indirect agonism is supplemented by a minor, direct interaction with α- and β-adrenergic receptors. Understanding this nuanced mechanism is critical for drug development professionals seeking to design novel adrenergic agents or to fully comprehend the clinical profile of pseudoephedrine, including its therapeutic benefits and potential adverse effects.

Introduction

Chemical Identity and Stereochemistry

(S)-2-(Methylamino)-3-phenylpropan-1-ol, or pseudoephedrine, is a phenethylamine derivative and a stereoisomer of ephedrine.[1][2] It possesses two chiral centers, resulting in four possible stereoisomers. As a member of the phenylethanolamine class, its chemical structure is foundational to its interaction with the sympathetic nervous system.[1] First isolated from the Ephedra plant in 1889, which has a long history in traditional Chinese medicine, pseudoephedrine has since become a globally recognized pharmaceutical agent.[1][3]

Clinical Significance

Pseudoephedrine is clinically valued as an oral nasal decongestant.[1][4][5] Its ability to alleviate nasal congestion stems from its vasoconstrictive effects on the blood vessels of the nasal mucosa.[1][4][5] This action reduces tissue swelling and edema, thereby increasing the patency of the nasal airways.[1] While effective, its sympathomimetic properties necessitate careful consideration in patient populations with cardiovascular conditions.[3][5]

Core Pharmacological Mechanisms

Pseudoephedrine exerts its effects through a mixed mechanism of action, though it is predominantly an indirectly acting sympathomimetic agent.[2][3]

Indirect Sympathomimetic Action: The Primary Driver

The principal mechanism of pseudoephedrine is the induction of norepinephrine release from presynaptic nerve terminals.[2][3][6] It acts as a norepinephrine-releasing agent by displacing norepinephrine from storage vesicles within the neuron.[2][3] This displaced norepinephrine is then transported out of the neuron and into the synaptic cleft, where it can activate postsynaptic α- and β-adrenergic receptors.[2] Animal studies have suggested that the sympathomimetic effects of pseudoephedrine are almost exclusively due to this norepinephrine release.[3][6]

  • EC₅₀ for Monoamine Release : In vitro studies have quantified its activity, showing an EC₅₀ (half-maximal effective concentration) for norepinephrine release of 224 nM.[3] It is approximately 9-fold more selective for inducing the release of norepinephrine over dopamine (EC₅₀ = 1,988 nM) and is inactive for serotonin.[3]

Direct Adrenergic Receptor Agonism: A Minor Contribution

While some sources describe a mixed mechanism, the direct affinity of pseudoephedrine for adrenergic receptors is considered very low to negligible.[2][3]

  • α-Adrenergic Receptors : It has negligible agonistic activity at α₁- and α₂-adrenergic receptors (K_act >10,000 nM).[3] However, the downstream effect of released norepinephrine provides potent α-receptor stimulation, leading to vasoconstriction.[3][4]

  • β-Adrenergic Receptors : It acts as a weak partial agonist at β₁- and β₂-adrenergic receptors.[3] This action on β₂-receptors contributes to the relaxation of bronchial smooth muscle.[3]

Visualization of the Core Mechanism

The following diagram illustrates the dual-action mechanism of pseudoephedrine at the synaptic level.

Pseudoephedrine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) PSE (S)-2-(Methylamino)-3-phenylpropan-1-ol (Pseudoephedrine) NET Norepinephrine Transporter (NET) PSE->NET Enters via NET Vesicle Storage Vesicle (NE) PSE->Vesicle Displaces NE AlphaR α-Adrenergic Receptor PSE->AlphaR Weak Direct Agonism BetaR β-Adrenergic Receptor PSE->BetaR Weak Direct Agonism NE_pre Norepinephrine (NE) Vesicle->NE_pre Release into Cytosol NE_pre->NET Reverse Transport NE_synapse Increased Synaptic NE NE_pre->NE_synapse Efflux NE_synapse->AlphaR Binds NE_synapse->BetaR Binds Response Physiological Response (e.g., Vasoconstriction) AlphaR->Response BetaR->Response

Caption: Core mechanism of (S)-2-(Methylamino)-3-phenylpropan-1-ol.

Pharmacokinetic and Pharmacodynamic Profile

Absorption, Distribution, Metabolism, and Excretion (ADME)

Pseudoephedrine is well-suited for oral administration due to its favorable pharmacokinetic properties.[2][7]

  • Absorption : It is readily and completely absorbed from the gastrointestinal tract, with a high bioavailability of approximately 100%.[3][8][9] The onset of action typically occurs within 30 minutes, with peak plasma concentrations reached between 1 to 4 hours post-administration.[2]

  • Distribution : It has a volume of distribution between 2.6 and 5.0 L/kg, indicating extensive distribution into extravascular tissues.[9] Protein binding is relatively low, ranging from 21-29%.[3][8]

  • Metabolism : Pseudoephedrine is not extensively metabolized.[3] A small fraction (approximately 1-6%) undergoes N-demethylation in the liver to form the active metabolite norpseudoephedrine (cathine).[2]

  • Excretion : The primary route of elimination is renal, with 43-96% of the drug excreted unchanged in the urine.[2][3] The elimination half-life is approximately 5.4 hours but is dependent on urinary pH; it decreases in acidic urine and increases in alkaline urine.[2][3]

Summary of Pharmacokinetic Parameters
ParameterValueSource
Bioavailability ~100%[3][8]
Time to Peak (Tmax) 1 - 4 hours[2]
Protein Binding 21 - 29%[3][8]
Volume of Distribution (Vd) 2.6 - 5.0 L/kg[9]
Metabolism Minimal (~1-6% N-demethylation)[2]
Elimination Half-life (t½) ~5.4 hours (pH-dependent)[3]
Primary Excretion Route Renal (43-96% unchanged)[2][3]
Pharmacodynamic Effects

The increase in synaptic norepinephrine leads to a range of physiological effects:

  • Cardiovascular : Activation of α₁-receptors on vascular smooth muscle causes vasoconstriction, leading to an increase in blood pressure.[3][5] Stimulation of β₁-receptors in the heart results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[3] These effects underscore the need for caution in patients with hypertension or heart disease.[10]

  • Respiratory : The primary therapeutic benefit arises from vasoconstriction in the nasal mucosa, which reduces congestion.[1][4] Additionally, weak stimulation of β₂-receptors can cause relaxation of bronchial smooth muscle.[3]

  • Central Nervous System (CNS) : Pseudoephedrine can cross the blood-brain barrier and may cause CNS stimulation, leading to side effects such as insomnia, restlessness, and anxiety.[3]

Methodologies for Mechanistic Elucidation

Validating the mechanism of action for a sympathomimetic amine like pseudoephedrine requires a multi-faceted experimental approach. The following protocols represent gold-standard methodologies in the field.

Protocol: In Vitro Adrenergic Receptor Binding Assay

Causality and Self-Validation: This assay is fundamental for determining the direct interaction and binding affinity of a compound with specific receptor subtypes. By using a radiolabeled ligand with known high affinity (e.g., [³H]dihydroalprenolol for β-receptors), the displacement by the test compound (pseudoephedrine) provides a quantitative measure of its binding affinity (Ki).[11] The inclusion of known selective antagonists for different receptor subtypes serves as a positive control and validates the specificity of the binding observed.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from tissues or cell lines expressing the adrenergic receptor subtype of interest (e.g., rat erythrocytes for β₂-receptors).[11]

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a specific radiolabeled antagonist (e.g., [³H]dihydroalprenolol).[11]

  • Competition: Add serial dilutions of the unlabeled test compound (pseudoephedrine) to the wells.

  • Equilibrium: Allow the reaction to incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[11]

  • Separation: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.[11]

  • Quantification: Wash the filters to remove non-specific binding. The radioactivity retained on the filters, which corresponds to the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression to calculate the IC₅₀, which can then be converted to the inhibition constant (Ki).

Experimental Workflow Visualization:

Receptor_Binding_Assay cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Quantification cluster_analysis Analysis A Prepare Receptor Membranes D Incubate Membranes, Radioligand & Test Compound A->D B Prepare Radioligand ([3H]Antagonist) B->D C Prepare Serial Dilutions of Pseudoephedrine C->D E Rapid Vacuum Filtration D->E Equilibration F Liquid Scintillation Counting E->F G Calculate IC50 and Ki (Binding Affinity) F->G

Caption: Workflow for an in vitro competitive receptor binding assay.

Protocol: In Vitro Neurotransmitter Release Assay

Causality and Self-Validation: This assay directly measures the primary, indirect mechanism of action: the ability of a compound to evoke neurotransmitter release. Using cells that endogenously express the norepinephrine transporter (NET), such as human neuroblastoma SK-N-BE(2)C cells, provides a physiologically relevant model.[12] The assay's validity is confirmed by demonstrating that the release is transporter-dependent, which can be tested by using known NET inhibitors (e.g., desipramine) to block the effect.

Step-by-Step Methodology:

  • Cell Culture: Culture human neuroblastoma SK-N-BE(2)C cells in a 24-well format until confluent.[12]

  • Loading: Pre-incubate the cells with a radiolabeled neurotransmitter, [³H]norepinephrine, allowing it to be taken up into the cells via the NET and stored.

  • Washing: Wash the cells multiple times with a buffer (e.g., Krebs-Ringer-HEPES) to remove any extracellular [³H]norepinephrine.

  • Stimulation: Add varying concentrations of the test compound (pseudoephedrine) to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Sample Collection: Collect the supernatant (extracellular buffer), which now contains the released [³H]norepinephrine.

  • Cell Lysis: Lyse the cells in the wells to determine the amount of [³H]norepinephrine that was retained intracellularly.

  • Quantification: Measure the radioactivity in both the supernatant and the cell lysate fractions using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of total [³H]norepinephrine released for each concentration of the test compound. Determine the EC₅₀ value for release by plotting the percentage release against the drug concentration.

Experimental Workflow Visualization: dot digraph "Release_Assay_Workflow" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Culture NET-expressing\nCells (e.g., SK-N-BE(2)C)"]; B [label="Load Cells with\n[3H]Norepinephrine"]; C [label="Wash to Remove\nExtracellular Tracer"]; D [label="Stimulate with\nPseudoephedrine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Collect Supernatant\n(Released NE)"]; F [label="Lyse Cells\n(Retained NE)"]; G [label="Quantify Radioactivity\n(Scintillation Counting)"]; H [label="Calculate % Release\nand EC50"];

A -> B -> C -> D; D -> E; D -> F; E -> G; F -> G; G -> H; }

Sources

Solubility of (S)-2-(Methylamino)-3-phenylpropan-1-ol in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (S)-2-(Methylamino)-3-phenylpropan-1-ol

Executive Summary

(S)-2-(Methylamino)-3-phenylpropan-1-ol, an active pharmaceutical ingredient, presents unique solubility characteristics that are fundamental to its formulation, bioavailability, and manufacturing processes. This guide provides a comprehensive analysis of its solubility profile across a range of solvents. We delve into the core physicochemical principles governing its dissolution, present quantitative solubility data, and provide detailed, field-tested protocols for its experimental determination. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies to support advanced pharmaceutical development.

Introduction to (S)-2-(Methylamino)-3-phenylpropan-1-ol

(S)-2-(Methylamino)-3-phenylpropan-1-ol is a sympathomimetic amine commonly used in pharmaceutical formulations. Understanding its fundamental physicochemical properties is a prerequisite to analyzing its solubility.

  • Chemical Structure: C₁₀H₁₅NO

  • Molar Mass: 165.23 g/mol

  • Appearance: White or almost white, crystalline powder or colourless crystals.

  • Melting Point: Approximately 118 °C.

  • pKa: The pKa of the secondary amine is approximately 9.8-10.1, indicating it is a weak base and will exist in its protonated, cationic form in acidic to neutral environments. This has profound implications for its aqueous solubility as a function of pH.

  • LogP (Octanol-Water Partition Coefficient): The LogP value is approximately 1.3, suggesting a moderate degree of lipophilicity.

The molecule possesses both a hydroxyl (-OH) group and a secondary amine (-NH) group, capable of acting as hydrogen bond donors and acceptors. The presence of the phenyl group imparts lipophilic character. This amphiphilic nature dictates its complex solubility behavior in both polar and non-polar solvents.

Theoretical Principles of Solubility

The solubility of (S)-2-(Methylamino)-3-phenylpropan-1-ol is governed by the interplay of several factors, primarily the principle of "like dissolves like," temperature, pH, and the solid-state properties of the compound.

  • Solvent Polarity and Hydrogen Bonding: Due to the polar hydroxyl and amino functional groups, the compound is capable of forming strong hydrogen bonds. Therefore, it is expected to exhibit high solubility in polar protic solvents like water and lower alcohols (methanol, ethanol), which can participate in hydrogen bonding. Its solubility will decrease in non-polar, aprotic solvents that cannot disrupt the crystal lattice energy as effectively.

  • Effect of pH: As a weak base, the solubility of (S)-2-(Methylamino)-3-phenylpropan-1-ol in aqueous media is highly pH-dependent. At a pH below its pKa, the amine group becomes protonated (R₂NH₂⁺), forming a salt. This ionic species is significantly more polar than the free base, leading to a dramatic increase in aqueous solubility. This principle is commonly exploited in pharmaceutical formulations by using the salt form of the drug (e.g., hydrochloride salt) to enhance dissolution.

  • Effect of Temperature: The dissolution of a solid in a liquid is typically an endothermic process, meaning that solubility tends to increase with temperature. This relationship can be quantified by the van't Hoff equation. For manufacturing processes such as crystallization, understanding the temperature-solubility curve is critical for optimizing yield and purity.

Quantitative Solubility Data

The following table summarizes the solubility of (S)-2-(Methylamino)-3-phenylpropan-1-ol in various solvents. Data is compiled from various pharmacopeial standards and chemical literature. It is important to note that experimental conditions, particularly temperature, can significantly affect these values.

SolventTypeTemperature (°C)SolubilityReference
WaterPolar Protic20Sparingly soluble
Water (acidified)Polar ProticAmbientFreely soluble
Ethanol (96%)Polar Protic20Freely soluble
MethanolPolar ProticAmbientFreely soluble
DichloromethaneApolar AproticAmbientSlightly soluble
AcetonePolar AproticAmbientSoluble
Diethyl EtherApolar AproticAmbientVery slightly soluble

Note: Solubility definitions are based on the European Pharmacopoeia (Ph. Eur.) classifications: "Freely soluble" (1-10 parts of solvent per 1 part of solute), "Soluble" (10-30 parts), "Sparingly soluble" (30-100 parts), "Slightly soluble" (100-1000 parts), "Very slightly soluble" (1000-10,000 parts).

Experimental Determination of Solubility: Equilibrium Shake-Flask Method

The most reliable method for determining thermodynamic equilibrium solubility is the shake-flask method, as described in guidelines such as OECD 105. This protocol is a self-validating system when performed with appropriate controls.

Rationale for Method Selection

The shake-flask method is considered the "gold standard" because it allows the system to reach true thermodynamic equilibrium between the undissolved solid and the saturated solution. This ensures the measured solubility is a true physical constant under the specified conditions, which is crucial for thermodynamic modeling and regulatory submissions. The use of a temperature-controlled shaker bath eliminates kinetic artifacts and ensures reproducibility.

Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an excess amount of (S)-2-(Methylamino)-3-phenylpropan-1-ol into several vials. The "excess" is critical to ensure that a saturated solution is formed and solid remains at equilibrium. A good starting point is to add 2-3 times the expected amount.

    • Add a precise volume of the pre-equilibrated solvent of interest to each vial.

    • Include control vials (e.g., solvent without solute) to serve as analytical blanks.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a predetermined period. A preliminary kinetic study is essential to determine the time required to reach equilibrium. Typically, 24 to 72 hours is sufficient. To validate equilibrium, samples should be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.

  • Sample Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant. It is critical to avoid disturbing the solid phase. The use of a syringe equipped with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) is mandatory to remove any undissolved micro-particles, which would otherwise lead to an overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.

    • Quantify the concentration of the dissolved solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.

    • A robust calibration curve must be generated using standards of known concentration to ensure the accuracy of the quantification.

  • Calculation:

    • Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification prep1 Weigh excess solute prep2 Add precise solvent volume prep1->prep2 equil1 Agitate in shaker bath (e.g., 25°C, 48h) prep2->equil1 equil2 Confirm equilibrium via time-point sampling equil1->equil2 sep1 Settle undissolved solid equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Mandatory: Filter sample (e.g., 0.22 µm syringe filter) sep2->sep3 analysis1 Dilute sample accurately sep3->analysis1 analysis2 Analyze via validated HPLC method analysis1->analysis2 analysis3 Calculate concentration using calibration curve analysis2->analysis3 result Final Solubility Value (mg/mL or mol/L) analysis3->result

Caption: Equilibrium Shake-Flask Solubility Determination Workflow.

Applications in Drug Development

The solubility data of (S)-2-(Methylamino)-3-phenylpropan-1-ol is not merely academic; it is a critical parameter that directly influences multiple stages of drug development:

  • Formulation Development: Solubility in aqueous and co-solvent systems is the primary determinant of feasibility for liquid dosage forms (e.g., syrups, injectables). For solid dosage forms (tablets, capsules), dissolution rate, which is governed by solubility, is a critical quality attribute that impacts bioavailability.

  • Purification and Crystallization: Manufacturing processes often rely on crystallization for purification. A detailed understanding of the compound's solubility curve in different solvents as a function of temperature is essential for designing efficient crystallization processes that maximize yield and control polymorphic form.

  • Preclinical and Clinical Studies: The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to predict a drug's in vivo performance. High solubility often correlates with better absorption and more predictable bioavailability.

Conclusion

The solubility of (S)-2-(Methylamino)-3-phenylpropan-1-ol is a multifaceted property dictated by its molecular structure and the physicochemical environment. Its amphiphilic nature allows for solubility in polar protic solvents, a characteristic that is significantly enhanced in acidic aqueous solutions due to salt formation. For drug development professionals, a thorough understanding and precise experimental determination of its solubility are indispensable for creating safe, effective, and manufacturable pharmaceutical products. The methodologies and data presented in this guide serve as a foundational resource for these endeavors.

References

  • European Pharmacopoeia (Ph. Eur.) 10.0, Pseudoephedrine Monograph. EDQM.

Methodological & Application

Application Note: Strategic Derivatization of (S)-2-(Methylamino)-3-phenylpropan-1-ol for Advanced Synthetic and Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-(Methylamino)-3-phenylpropan-1-ol, a chiral amino alcohol commonly known as (+)-pseudoephedrine, is a versatile molecule in pharmaceutical and synthetic chemistry.[1][2][3] Its bifunctional nature, possessing both a secondary amine and a primary hydroxyl group, allows for a wide range of chemical modifications.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We present field-proven protocols for the selective and comprehensive modification of its functional groups, including acylation, silylation, and carbamate formation. The causality behind experimental choices is explained to empower researchers to adapt these methods for specific outcomes, such as enhancing analytical detectability, enabling chiral separations, protecting functional groups for multi-step synthesis, or creating novel molecular analogs.

Introduction: The Chemical Versatility of (S)-2-(Methylamino)-3-phenylpropan-1-ol

(S)-2-(Methylamino)-3-phenylpropan-1-ol is a diastereomer of ephedrine, distinguished by the stereochemistry at its two chiral centers.[5] While widely recognized for its use as a nasal decongestant, its true value in a research and development context lies in its structure: a chiral backbone featuring two highly reactive nucleophilic sites—a secondary amine and a primary alcohol.

Derivatization, the process of chemically modifying a compound to change its properties, is a cornerstone of chemical analysis and synthesis. For (S)-2-(methylamino)-3-phenylpropan-1-ol, derivatization serves several critical purposes:

  • Enhancing Analyzability: Many analytical techniques, particularly Gas Chromatography (GC), require analytes to be volatile and thermally stable. Derivatization masks polar functional groups (like -OH and -NH) to prevent unwanted interactions and decomposition in the GC inlet.[6]

  • Enabling Chiral Separation: The enantiomers of a chiral compound cannot be distinguished by common achiral analytical methods like standard HPLC. By reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA), a pair of diastereomers is formed.[7][8] These diastereomers possess different physical properties and can be separated and quantified using conventional achiral chromatography.[9][10]

  • Protecting Group Chemistry: In multi-step organic synthesis, it is often necessary to "protect" one functional group while reacting another. Derivatization allows for the temporary conversion of the hydroxyl or amine group into a less reactive form, which can be removed later in the synthetic sequence.

  • Generation of Novel Analogs: Modifying the core structure is fundamental to drug discovery and the development of new chemical entities. Derivatization provides a direct route to synthesizing analogs with potentially altered pharmacological properties.[11]

This guide provides detailed protocols for the most common and effective derivatization strategies targeting the hydroxyl and amine functionalities of (S)-2-(methylamino)-3-phenylpropan-1-ol.

Derivatization of the Primary Hydroxyl Group

The primary hydroxyl group is a potent nucleophile, making it a prime target for esterification (acylation) and silylation.

Protocol: O-Acylation for Protection or Analysis

O-acylation converts the hydroxyl group into an ester. This is useful for protecting the alcohol or for introducing a chromophoric group to enhance detection by UV-Vis spectroscopy.

Causality and Experimental Rationale: The reaction proceeds via nucleophilic acyl substitution. An acid chloride or anhydride is used as the electrophile. A non-nucleophilic base, such as pyridine or triethylamine (TEA), is essential. It serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which drives the equilibrium toward the product and prevents protonation of the starting material's amine group. The reaction is typically performed at 0°C to control the exothermic reaction with highly reactive acylating agents.

Experimental Protocol: Acetylation

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-2-(methylamino)-3-phenylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine (approx. 0.1 M concentration).

  • Base Addition: If using DCM, add triethylamine (1.2 eq).

  • Acylation: Cool the solution to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure O-acetylated derivative.

Data Presentation: O-Acylation Parameters

Parameter Value/Condition Rationale
Analyte (S)-2-(Methylamino)-3-phenylpropan-1-ol Starting material
Reagent Acetyl Chloride or Acetic Anhydride Provides the acetyl group
Base Pyridine or Triethylamine Acid scavenger
Solvent Dichloromethane (anhydrous) Aprotic, dissolves reactants
Temperature 0°C to Room Temperature Controls reaction rate

| Typical Yield | >90% | Efficient reaction |

O_Acylation_Workflow O-Acylation Experimental Workflow cluster_inputs Inputs cluster_process Reaction & Processing cluster_output Output A Amino Alcohol in Anhydrous DCM P1 Cool to 0°C A->P1 B Acetyl Chloride P3 Add Acetyl Chloride (Dropwise) B->P3 C Triethylamine (Base) P2 Add Base C->P2 P1->P2 P2->P3 P4 Stir at RT (2-4h) Monitor by TLC P3->P4 P5 Aqueous Work-up (NaHCO₃, Brine) P4->P5 P6 Dry & Concentrate P5->P6 O1 Purified O-Acylated Product via Chromatography P6->O1

Caption: Workflow for O-Acylation of the amino alcohol.

Protocol: O-Silylation for GC Analysis

Silylation replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This derivatization is the gold standard for preparing polar molecules for GC analysis because it dramatically increases volatility and thermal stability.[6]

Causality and Experimental Rationale: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective for derivatizing alcohols. The reaction involves a nucleophilic attack of the alcohol oxygen on the silicon atom. A catalyst, typically trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating agent, especially for hindered alcohols. The reaction is typically performed in an anhydrous aprotic solvent to prevent hydrolysis of the reagent and the silylated product. Heating is often required to ensure complete derivatization.

Experimental Protocol: Trimethylsilylation

  • Preparation: Place the dry sample (approx. 1 mg) of (S)-2-(methylamino)-3-phenylpropan-1-ol into a 2 mL GC vial.

  • Reagent Addition: Add 100 µL of an appropriate solvent (e.g., anhydrous pyridine or acetonitrile).

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

Data Presentation: O-Silylation Parameters

Parameter Value/Condition Rationale
Analyte (S)-2-(Methylamino)-3-phenylpropan-1-ol Starting material
Reagent BSTFA + 1% TMCS Silylating agent and catalyst
Solvent Pyridine or Acetonitrile (anhydrous) Dissolves reactants, aprotic
Temperature 70°C Drives reaction to completion
Reaction Time 30 minutes Sufficient for complete derivatization

| Application | GC, GC-MS | Increases volatility and stability |

Derivatization of the Secondary Amine Group

The secondary amine is also nucleophilic and can be readily derivatized to form amides or carbamates. This is often done to install a protecting group or for chiral analysis.

Protocol: N-Acylation for Chiral Separation

N-acylation with a chiral derivatizing agent (CDA) is a powerful technique for determining enantiomeric purity. Reagents like N-(trifluoroacetyl)-L-prolyl chloride (TFAPC) react with the amine to form diastereomeric amides, which can then be separated by achiral chromatography.[7]

Causality and Experimental Rationale: The principle is the conversion of a mixture of enantiomers into a mixture of diastereomers.[8] Since the hydroxyl group can also react, it is often protected first (e.g., via silylation) or a di-acylated product is formed and analyzed. The reaction is conducted under basic conditions to neutralize the generated HCl.

Experimental Protocol: Derivatization with TFAPC

  • Preparation: Dissolve the dry sample (approx. 1 mg) in 200 µL of anhydrous DCM in a sealed vial.

  • Base: Add 20 µL of anhydrous triethylamine.

  • Derivatization: Add 50 µL of a 10 mg/mL solution of N-(trifluoroacetyl)-L-prolyl chloride in DCM.

  • Reaction: Vortex the mixture and heat at 60°C for 15 minutes.

  • Work-up: Evaporate the solvent under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC or HPLC analysis.

Chiral_Derivatization_Logic Logic of Chiral Derivatization for Analysis A Racemic or Enantioenriched Mixture (R-Analyte & S-Analyte) C Mixture of Diastereomers (R-S' and S-S') A->C B Single Enantiomer of Chiral Derivatizing Agent (CDA) (e.g., S'-CDA) B->C + Reaction D Achiral Chromatography (HPLC or GC) C->D E Separated Diastereomer Peaks D->E F Quantification of Enantiomeric Ratio E->F Peak Area Integration

Caption: Logical flow for creating and analyzing diastereomers.

Protocol: N-Carbamate (Boc) Formation for Protection

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability in a wide range of conditions and its ease of removal under acidic conditions.

Causality and Experimental Rationale: Di-tert-butyl dicarbonate (Boc₂O) reacts with the amine nucleophile. A base is required to facilitate the reaction, and the choice of solvent and conditions can favor N-protection over O-protection. The reaction is generally clean and high-yielding.

Experimental Protocol: N-Boc Protection

  • Preparation: Dissolve (S)-2-(methylamino)-3-phenylpropan-1-ol (1.0 eq) in a solvent mixture such as dioxane and water (1:1).

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the solution.

  • Base: Add sodium bicarbonate (NaHCO₃) (2.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature overnight (12-18 hours).

  • Work-up: Add water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting N-Boc protected product can often be used without further purification or can be purified by column chromatography.

Data Presentation: N-Boc Protection Parameters

Parameter Value/Condition Rationale
Analyte (S)-2-(Methylamino)-3-phenylpropan-1-ol Starting material
Reagent Di-tert-butyl dicarbonate (Boc₂O) Boc group source
Base NaHCO₃ or NaOH Activates the amine
Solvent Dioxane/Water or THF Solubilizes all components
Temperature Room Temperature Mild and effective conditions

| Typical Yield | >95% | Highly efficient protection |

N_Carbamate_Workflow N-Carbamate (Boc) Protection Workflow cluster_inputs Inputs cluster_process Reaction & Processing cluster_output Output A Amino Alcohol in Dioxane/Water P1 Combine Reagents A->P1 B Boc₂O B->P1 C NaHCO₃ C->P1 P2 Stir at RT (Overnight) P1->P2 P3 Aqueous Work-up (Extraction w/ EtOAc) P2->P3 P4 Dry & Concentrate P3->P4 O1 N-Boc Protected Product P4->O1

Caption: Workflow for N-Boc protection of the amino alcohol.

Conclusion

The derivatization of (S)-2-(methylamino)-3-phenylpropan-1-ol is a facile and powerful strategy for a multitude of applications in drug development and chemical research. By understanding the reactivity of the hydroxyl and secondary amine groups, scientists can selectively or comprehensively modify the molecule to suit their specific needs. The protocols outlined in this note for acylation, silylation, and carbamate formation provide a robust foundation for enhancing analytical characterization, enabling chiral separations, and facilitating complex synthetic pathways. The deliberate choice of reagents and reaction conditions, grounded in an understanding of the underlying chemical principles, is key to achieving desired outcomes with high efficiency and purity.

References

  • American Chemical Society. (2017, February 20). Pseudoephedrine. [Link]

  • Wikipedia. Pseudoephedrine. [Link]

  • Safrole. Pseudoephedrine Properties, Reactions, and Applications. [Link]

  • Letters in Applied NanoBioScience. (2022, October 8). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. [Link]

  • ResearchGate. (PDF) 3-Methylamino-3-phenylpropan-1-ol. [Link]

  • National Center for Biotechnology Information. Pseudoephedrine. PubChem Compound Summary for CID 7028. [Link]

  • Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • WebMD. Pseudoephedrine (Sudafed, Zephrex-D, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Griffith Research Online. Investigation of the l-phenylacetylcarbinol process to substituted benzaldehydes of interest. [Link]

  • PubMed. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry. [Link]

  • National Center for Biotechnology Information. Correction to: The advent of a new pseudoephedrine product to combat methamphetamine abuse. [Link]

  • ResearchGate. Analytical techniques for the determination of pseudoephedrine combinations with non-sedating H 1 antihistamines in pharmaceutical dosage forms. [Link]

  • Restek. GC Derivatization. [Link]

  • DCU Doras. The Synthesis and Pharmacology of Ephedrine Analogues. [Link]

  • Acta Naturae. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. [Link]

  • ResearchGate. 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. [Link]

  • PubMed. Quantitative and structural determination of pseudoephedrine sulfate and its related compounds in pharmaceutical preparations using high-performance liquid chromatography. [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Wikipedia. Chiral derivatizing agent. [Link]

  • Springer. Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. [Link]

  • Journal of Forensic Sciences. Methcathinone and Designer Analogues: Synthesis, Stereochemical Analysis, and Analytical Properties. [Link]

  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Improbable Research. A Simple and Convenient Synthesis of Pseudoephedrine From N-Methylamphetamine. [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

  • ACS Publications. SYNTHESIS OF EPHEDRINE AND STRUCTURALLY SIMILAR COMPOUNDS. II. THE SYNTHESIS OF SOME EPHEDRINE HOMOLOGS AND THE RESOLUTION OF EPHEDRINE. [Link]

  • Gelest. General Silylation Procedures. [Link]

  • ACS Publications. The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. [Link]

  • Google Patents.
  • Google Patents. EP1828105B1 - A PROCESS FOR THE PREPARATION OF R-(-)-N, ALPHA-DIMETHYLPHENETHYLAMINE (LEVMETAMFETAMINE) OR S-(+) -.
  • PubMed. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. [Link]

  • Malaysian Journal of Forensic Sciences. SOURCE DETERMINATION OF PSEUDOEPHEDRINE USING ATTENUATED TOTAL REFLECTANCE FOURIER TRANSFORM INFRARED SPECTROSCOPY COMBINED WITH. [Link]

  • ACS Publications. Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. [Link]

  • MDPI. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-2-(Methylamino)-3-phenylpropan-1-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-2-(methylamino)-3-phenylpropan-1-ol, also known as N-methyl-L-phenylalaninol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this valuable chiral intermediate. Here, we move beyond simple protocols to explain the underlying principles and troubleshoot common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the recrystallization of (S)-2-(methylamino)-3-phenylpropan-1-ol?

A1: The primary challenge lies in its molecular structure. The presence of a polar hydroxyl (-OH) and a secondary amine (-NHCH₃) group, combined with a nonpolar phenyl ring, gives the molecule an amphiphilic character. This can lead to high solubility in a wide range of solvents, making it difficult to find a single solvent that provides the ideal solubility differential between hot and cold conditions, which is the cornerstone of effective recrystallization.[1][2] Furthermore, its relatively low melting point (around 68-70 °C) increases the risk of "oiling out," where the compound separates as a liquid instead of forming crystals.[3]

Q2: How do I select an appropriate solvent system for recrystallization?

A2: Solvent selection is a critical step and often requires empirical testing. The ideal solvent should dissolve the crude (S)-2-(methylamino)-3-phenylpropan-1-ol completely at an elevated temperature but poorly at room temperature or below.

  • Single Solvent Systems: Based on literature for analogous compounds, promising single solvents to screen include ethers (like diethyl ether), and aliphatic hydrocarbons (like cyclohexane or ethylcyclohexane).[4][5][6] These solvents are less polar and are more likely to exhibit the desired solubility profile.

  • Mixed Solvent Systems: A mixed solvent system, or anti-solvent crystallization, is often more effective for compounds like this. You would dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol, ethanol, or toluene) at an elevated temperature. Then, a "poor" solvent or "anti-solvent" (in which it is sparingly soluble, e.g., hexane or water) is added dropwise until the solution becomes turbid. The solution is then gently heated to redissolve the solid and allowed to cool slowly.[7] A common starting point for similar molecules is a toluene/hexane or ethanol/water system.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a high degree.[3] To remedy this:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of the "good" solvent to decrease the level of supersaturation.

  • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask to encourage the system to remain at a temperature below the compound's melting point as crystals begin to form.

  • Lower the Temperature: Ensure the initial crystallization temperature is well below the melting point of your compound (68-70 °C).

  • Solvent System Change: Consider a solvent system with a lower boiling point.

Q4: No crystals are forming even after the solution has cooled. What are the next steps?

A4: This is a common issue, often due to either excessive solvent use or a high energy barrier to nucleation. Try the following induction techniques:

  • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

  • Seeding: Introduce a tiny crystal of pure (S)-2-(methylamino)-3-phenylpropan-1-ol into the solution. This provides a template for crystallization.

  • Concentration: If too much solvent was used, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[8]

  • Reduced Temperature: Cool the solution in an ice bath or even a freezer, but be mindful that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Low Crystal Yield 1. Too much solvent was used.[8]2. The compound is highly soluble in the chosen cold solvent.3. Premature crystallization during hot filtration.1. Concentrate the mother liquor by evaporation and attempt a second crystallization.2. Re-evaluate the solvent system. Test the solubility of a small pure sample in the cold solvent.3. Ensure the filtration apparatus is pre-heated.
Crystals are colored or appear impure 1. Incomplete removal of colored impurities from the synthesis.2. Co-precipitation of impurities.1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb the desired product, so use it sparingly.2. Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary.
Rapid, fine powder formation 1. The solution was cooled too quickly.2. The solution was highly supersaturated.1. Allow the solution to cool to room temperature on the benchtop before moving to an ice bath.2. Re-heat the solution and add a small amount of additional hot solvent before slow cooling.

Experimental Protocol: Recrystallization from a Mixed Solvent System (Toluene-Hexane)

This protocol is a robust starting point for the purification of (S)-2-(methylamino)-3-phenylpropan-1-ol.

Safety First: (S)-2-(methylamino)-3-phenylpropan-1-ol and its analogues are classified as irritants and can cause severe skin and eye damage.[9] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude (S)-2-(methylamino)-3-phenylpropan-1-ol in a minimal amount of warm toluene (approx. 50-60 °C). Start with a conservative amount of solvent and add more in small portions until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Anti-Solvent Addition: While the toluene solution is still warm, add hexane dropwise with swirling until a persistent cloudiness (turbidity) is observed.

  • Re-dissolution: Gently warm the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container. Once at room temperature, you may place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Key Quantitative Parameters
ParameterRecommended Value/RangeRationale
Initial Toluene Volume ~3-5 mL per gram of crude materialA starting point to achieve dissolution without excessive solvent use.
Hexane to Toluene Ratio Empirically determined (often 1:1 to 3:1)The goal is to reach the point of supersaturation upon cooling.
Cooling Rate Slow (e.g., 1-2 hours to reach room temp)Promotes the formation of larger, purer crystals.
Final Cooling Temperature 0-4 °CMaximizes the yield by decreasing the solubility of the product.
Expected Melting Point 68-70 °CA key indicator of purity. A broad or depressed melting point suggests impurities.

Visualizing the Workflow

Recrystallization Workflow Diagram

Caption: Recrystallization workflow for (S)-2-(methylamino)-3-phenylpropan-1-ol.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out start Cooled Solution no_crystals No Crystals Formed start->no_crystals Check after cooling oiling_out Oiling Out Occurred start->oiling_out Check after cooling crystals_formed Crystals Formed start->crystals_formed Check after cooling scratch Scratch inner wall no_crystals->scratch reheat_dilute Re-heat & add more 'good' solvent oiling_out->reheat_dilute seed Add seed crystal scratch->seed If no success concentrate Evaporate some solvent seed->concentrate If no success concentrate->crystals_formed slow_cool Cool very slowly reheat_dilute->slow_cool change_solvent Change solvent system slow_cool->change_solvent If problem persists change_solvent->crystals_formed

Caption: Troubleshooting logic for common recrystallization issues.

References

  • Preparation method of 3-methylamino-1-phenylpropanol. CN100432043C.
  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2857.
  • Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride.
  • (S)-2-(Methylamino)-3-phenylpropan-1-ol. PubChem.
  • Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes.
  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • Tips & Tricks: Recrystallization. Department of Chemistry: University of Rochester.
  • SAFETY DATA SHEET - L-2-Amino-3-phenylpropan-1-ol. Fisher Scientific.
  • Recrystallization Definition, Principle & Purpose. PraxiLabs.
  • Solubility of L-Phenylalanine in Aqueous Solutions.
  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry.
  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • Crystallization of phenylalanine. JPH0491062A.
  • N-Methyl-L-alanine. Benchchem.
  • Purification of L-phenylalanine. US4584399A.
  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • N-Methyl- L -phenylalanine = 98.0 TLC 66866-67-9. Sigma-Aldrich.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York.
  • SAFETY DATA SHEET - 3-Phenyl-1-propanol. Fisher Scientific.
  • Recrystallization. University of California, Los Angeles.
  • SAFETY DATA SHEET - (S)-(-)-2-Amino-3-phenyl-1-propanol. Sigma-Aldrich.
  • (S)-(−)-2-Amino-3-phenyl-1-propanol. Sigma-Aldrich.
  • (s)-3-(methylamino)-1-phenylpropanol (114133-37-8). ChemicalBook.

Sources

Technical Support Center: Stereoselective Reduction of N-methyl-L-phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of N-methyl-L-phenylalanine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling stereochemistry in these valuable synthetic building blocks. N-methylated amino acids are crucial for enhancing the pharmacokinetic properties of peptides, but their synthesis presents unique challenges.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles in your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the stereoselective reduction of α-keto amide precursors to N-methyl-L-phenylalanine derivatives.

Low Diastereoselectivity or Enantioselectivity

Question: My reduction is complete, but the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) is much lower than expected. What are the likely causes and how can I fix this?

Answer:

Low stereoselectivity is the most common challenge in these reductions. The root cause is an insufficient energy difference between the competing diastereomeric transition states. Several factors can contribute to this:

Potential Causes & Solutions:

  • Suboptimal Temperature:

    • Causality: The selectivity of most asymmetric reactions is highly temperature-dependent. Higher temperatures provide more thermal energy, which can overcome the small activation energy barrier between the desired and undesired transition states, leading to a mixture of diastereomers.

    • Solution: Perform the reduction at a lower temperature. For hydride reductions (e.g., with L-Selectride® or K-Selectride®), starting at -78 °C (a dry ice/acetone bath) is standard.[3] If selectivity is still poor, try even lower temperatures, although reaction times will increase. It is critical to ensure the internal reaction temperature does not rise significantly during reagent addition.

  • Incorrect Choice of Reducing Agent:

    • Causality: The steric bulk of the hydride reagent is paramount for facial selectivity. Smaller, less hindered reagents (e.g., NaBH₄) are generally not selective enough for these substrates. Bulky reagents create a more sterically demanding environment, forcing the hydride to attack from the less hindered face of the ketone, which is dictated by the chiral auxiliary.[3]

    • Solution: Use a sterically hindered reducing agent. L-Selectride® (Lithium tri-sec-butylborohydride) and K-Selectride® (Potassium tri-sec-butylborohydride) are excellent starting points for the reduction of α-keto amides attached to chiral auxiliaries.[3]

  • Solvent Effects:

    • Causality: The solvent influences the conformation of the substrate-reagent complex. Non-coordinating solvents often favor a more rigid chelated intermediate, which is essential for high stereoselectivity. For reductions involving lithium or other metal ions, chelating solvents like THF are often required to maintain reagent stability and solubility.

    • Solution: Anhydrous tetrahydrofuran (THF) is the most common and reliable solvent for these reductions. Ensure it is freshly distilled or from a sealed bottle to avoid quenching the hydride reagent. Avoid protic solvents entirely.

  • Chiral Auxiliary Mismatch:

    • Causality: The chosen chiral auxiliary must effectively shield one face of the prochiral ketone.[4] For N-methylphenylalanine derivatives, the bulky benzyl group and the N-methyl group create a specific steric environment. An auxiliary that is too small or improperly positioned may not provide sufficient steric bias.

    • Solution: Evans-type oxazolidinone auxiliaries are widely used and well-validated for this purpose.[4] If using a less common auxiliary, ensure it has a proven track record for similar substrates. Consider switching to a different auxiliary, such as a camphorsultam, if results with oxazolidinones are poor.[5]

Troubleshooting Workflow for Low Selectivity

Below is a decision tree to guide your optimization process.

G start Low Diastereoselectivity Observed temp Is the reaction run at -78°C? start->temp reagent Are you using a bulky hydride (e.g., L-Selectride®)? temp->reagent Yes lower_temp Action: Lower temperature to -78°C or below. temp->lower_temp No solvent Is the solvent anhydrous THF? reagent->solvent Yes change_reagent Action: Switch to a bulkier reducing agent. reagent->change_reagent No auxiliary Is an effective chiral auxiliary (e.g., Evans) being used? solvent->auxiliary Yes dry_solvent Action: Use freshly dried, anhydrous THF. solvent->dry_solvent No change_auxiliary Action: Consider a different class of chiral auxiliary. auxiliary->change_auxiliary Yes success Problem Solved auxiliary->success No - Re-evaluate Substrate lower_temp->success change_reagent->success dry_solvent->success

Caption: A decision tree for troubleshooting low stereoselectivity.

Poor or Inconsistent Yield

Question: My reaction is selective, but the overall yield is low, or it varies significantly between runs. What's going wrong?

Answer:

Low and inconsistent yields can often be traced back to reaction conditions, reagent quality, or product degradation during workup and purification.

Potential Causes & Solutions:

  • Reagent Inactivation:

    • Causality: Metal hydride reducing agents are extremely sensitive to moisture and air. Any water or oxygen in the reaction vessel will consume the reagent, leading to an incomplete reaction.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use syringe techniques under an inert atmosphere (Argon or Nitrogen) for all transfers of anhydrous solvents and reagents. Use fresh, high-quality reagents.

  • Side Reactions:

    • Causality: The substrate itself can undergo side reactions. For instance, if the N-methyl-L-phenylalanine derivative has other functional groups, the hydride may reduce them as well. Additionally, prolonged reaction times or elevated temperatures during workup can lead to degradation. A common byproduct can arise from the cleavage of the protecting group on the nitrogen.[1]

    • Solution: Monitor the reaction closely by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed. Maintain cold temperatures throughout the workup process until the product is stable.

  • Difficult Purification:

    • Causality: The desired product and the cleaved auxiliary or other byproducts may have similar polarities, making separation by column chromatography challenging.[1] This can lead to product loss due to broad fractions or co-elution.

    • Solution: Optimize your chromatography conditions. Test different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and consider using a high-resolution silica gel. If separation is still difficult, sometimes converting the alcohol product to a more crystalline derivative (e.g., an ester) can facilitate purification through crystallization.

  • Epimerization During Auxiliary Removal:

    • Causality: The newly formed stereocenter can be sensitive to epimerization under harsh conditions, particularly if the conditions used to cleave the chiral auxiliary are strongly acidic or basic.

    • Solution: Use mild conditions for auxiliary removal. For Evans oxazolidinones, lithium hydroperoxide (LiOOH) is a standard method that is generally mild and effective.[6] Always keep the temperature low during cleavage and workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the stereoselective reduction of N-methyl-L-phenylalanine precursors?

There are two main strategies:

  • Chiral Auxiliary-Mediated Reduction: This is the most common approach. The N-methyl-L-phenylalanine is first converted to an α-keto amide, which is then coupled to a chiral auxiliary (like an Evans oxazolidinone).[4] The auxiliary sterically blocks one face of the ketone, directing a bulky hydride reagent to attack from the opposite face, thus setting the stereochemistry of the new hydroxyl group. The auxiliary is then cleaved to yield the desired product.[4][6]

  • Biocatalytic Reduction: This method uses enzymes, specifically engineered aldo-keto reductases (AKRs), to reduce the α-keto amide.[7][8] This approach is environmentally friendly and can offer extremely high selectivity. However, it may require screening for or engineering a suitable enzyme, as wild-type enzymes often have insufficient activity or selectivity for highly substituted substrates.[7][8]

Q2: How does the N-methyl group affect the stereochemical outcome?

The N-methyl group significantly impacts the steric environment around the reactive center. It increases the steric bulk on the nitrogen atom, which can influence the preferred conformation of the substrate when it complexes with the reducing agent or binds in an enzyme's active site.[9] This can either enhance or hinder the directing effect of a chiral auxiliary, making the choice of auxiliary and reaction conditions critical.

Q3: My chiral auxiliary is not 100% enantiomerically pure. How will this affect my results?

Using an auxiliary that is not enantiomerically pure will directly impact the final enantiomeric excess of your product. Furthermore, it can lead to complex kinetic phenomena known as "asymmetric amplification" or "asymmetric depletion," where the diastereoselectivity of the reaction is non-linearly related to the enantiomeric purity of the auxiliary.[10] It is always recommended to use auxiliaries with the highest possible enantiomeric purity (>99% e.e.) for predictable and optimal results.

Q4: What are the best analytical techniques to determine the diastereomeric and enantiomeric excess?

  • Diastereomeric Excess (d.e.): High-Field Nuclear Magnetic Resonance (¹H NMR) spectroscopy is often sufficient. The diastereomers are chemically different and should have distinct signals for certain protons (e.g., the proton on the newly formed carbinol center). Integration of these signals allows for d.e. calculation.

  • Enantiomeric Excess (e.e.): Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard. You will need to screen different chiral stationary phases (e.g., Chiralcel® OD, AD) and mobile phases to achieve baseline separation of the enantiomers.

Experimental Protocol: Diastereoselective Reduction of an α-Keto Amide

This protocol describes a general procedure for the reduction of an N-acyl-α-keto amide derived from N-methyl-L-phenylalanine using an Evans-type chiral auxiliary.

Workflow Overview:

G sub 1. Prepare Substrate: Couple α-keto acid to (R)-4-benzyl-2-oxazolidinone red 2. Diastereoselective Reduction: React with L-Selectride® at -78°C in THF sub->red work 3. Reaction Quench & Workup: Carefully add aqueous solution at low temperature red->work pur 4. Purification: Silica gel chromatography to isolate diastereomer work->pur cleave 5. Auxiliary Cleavage: Treat with LiOOH to release the α-hydroxy acid pur->cleave final 6. Final Product: Purify and analyze for d.e./e.e. cleave->final

Caption: General workflow for auxiliary-mediated stereoselective reduction.

Step-by-Step Procedure:

  • Reaction Setup:

    • Add the N-acyl-α-keto amide substrate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

    • Dissolve the substrate in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Hydride Addition:

    • Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC (staining with potassium permanganate can help visualize the product). The reaction is typically complete in 1-3 hours.

  • Quenching the Reaction:

    • Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt (potassium sodium tartrate) at -78 °C. Caution: This can be exothermic and produce hydrogen gas.

    • Allow the mixture to warm slowly to room temperature.

  • Workup and Extraction:

    • Add an equal volume of 30% hydrogen peroxide solution carefully to oxidize the borane byproducts. Stir for 1 hour.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diastereomer of the α-hydroxy amide.

  • Analysis:

    • Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy.

Data Summary Table

The choice of reducing agent and reaction conditions significantly impacts selectivity. The following table provides a general comparison based on literature precedents for α-keto amide reductions.

Reducing AgentTypical TemperatureTypical Diastereoselectivity (d.e.)Key Considerations
L-Selectride® -78 °C>95%Highly effective, but pyrophoric. Requires careful handling.
K-Selectride® -78 °C>95%Often provides slightly higher selectivity than L-Selectride®.
NaBH₄ 0 °C to RT<50%Too small and unselective for this transformation. Not recommended.
LiAlH₄ -78 °C to 0 °C50-80%More reactive and less selective than trialkylborohydrides.
Biocatalyst (AKR) RT to 37 °C>99% (if optimized)Requires specific enzyme; reaction is in aqueous buffer.[7]

References

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available from [Link]

  • Mindt, T. L., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed Central. Available from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E | Request PDF. Available from [Link]

  • Bai, Y., et al. (2023). Semi-rational engineering an aldo–keto reductase for stereocomplementary reduction of α-keto amide compounds. PubMed Central. Available from [Link]

  • Ghosh, A. K., & Kincaid, J. F. (n.d.). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. PubMed Central. Available from [Link]

  • Li, Z. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry. Available from [Link]

  • Kusche, A., et al. (n.d.). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. National Institutes of Health. Available from [Link]

  • Munekawa, T., et al. (n.d.). Diastereoselective Reduction of α-Keto Amides Having trans-2,5-Disubstituted Pyrrolidines as Chiral Auxiliaries. Oxford Academic. Available from [Link]

  • ResearchGate. (2023). (PDF) Semi-rational engineering an aldo–keto reductase for stereocomplementary reduction of α-keto amide compounds. Available from [Link]

  • Girard, C., & Kagan, H. B. (n.d.). Kinetic Resolution When the Chiral Auxiliary is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society. Available from [Link]

  • Gnas, C., & Glorius, F. (n.d.). Chiral Auxiliaries — Principles and Recent Applications | Request PDF. ResearchGate. Available from [Link]

  • Mindt, T. L., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. PLOS ONE. Available from [Link]

Sources

Optimizing reaction conditions for the synthesis of (S)-2-(Methylamino)-3-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (S)-2-(Methylamino)-3-phenylpropan-1-ol

Welcome to the technical support center for the synthesis of (S)-2-(Methylamino)-3-phenylpropan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot and perfect your reaction conditions.

The synthesis of this chiral amino alcohol, a valuable building block and a close structural analog to compounds like pseudoephedrine[1], requires careful control to maintain stereochemical integrity and maximize yield. This guide is structured as a series of frequently asked questions (FAQs) that address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the most reliable strategies for synthesizing (S)-2-(Methylamino)-3-phenylpropan-1-ol with high enantiomeric purity?

Answer: To preserve the (S)-stereochemistry, the most effective strategies start with a readily available chiral precursor, L-phenylalanine or its derivative, L-phenylalaninol. There are two primary, reliable routes:

  • Route A: Reductive Amination of L-phenylalaninol. This is often the preferred method due to its high efficiency and mild conditions. It involves the direct N-methylation of (S)-2-amino-3-phenylpropan-1-ol (L-phenylalaninol). The amino group reacts with an electrophilic one-carbon source (like formaldehyde) to form a transient imine or iminium ion, which is then reduced in situ by a hydride source.

  • Route B: N-Methylation of L-phenylalanine followed by Carboxylic Acid Reduction. In this route, the parent amino acid is first N-methylated. The resulting N-methyl-L-phenylalanine then undergoes reduction of its carboxylic acid group to a primary alcohol. This route requires a more powerful reducing agent and can present different challenges regarding purification and side reactions.

The choice between these routes depends on the availability of reagents, scale, and specific equipment. Route A is generally considered more direct and easier to control for maintaining stereochemical purity.

FAQ 2: My reductive amination of L-phenylalaninol (Route A) is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Answer: Low yield in reductive amination is a common but solvable issue. The root cause often lies in one of four areas: formation of a stable intermediate, choice of reducing agent, pH control, or reagent quality.

  • Causality: The reaction proceeds via an intermediate hemiaminal, which then dehydrates to an iminium ion. This dehydration is acid-catalyzed. If the pH is too high, dehydration is slow. If the pH is too low, the starting amine is protonated and non-nucleophilic. Furthermore, L-phenylalaninol can react with formaldehyde to form a stable cyclic intermediate, an oxazolidine, which may not be readily reduced.

G cluster_sm_no cluster_sm_yes start Low Yield Observed check_sm Is Starting Material (SM) Consumed? (Check by TLC/LCMS) start->check_sm sm_no No: Incomplete Reaction check_sm->sm_no No sm_yes Yes: SM Consumed check_sm->sm_yes Yes check_side_products Are Major Side Products Observed? side_products_yes Yes: Side Product Formation check_side_products->side_products_yes Yes side_products_no No: Purification Loss check_side_products->side_products_no No ph_issue Check Reaction pH. Is it between 4-6? sm_no->ph_issue reagent_issue Check Reducing Agent Activity & Reagent Quality. ph_issue->reagent_issue temp_issue Increase Reaction Time or Temperature Moderately. reagent_issue->temp_issue sm_yes->check_side_products overmethylation Over-methylation? (Tertiary Amine Formation) -> Reduce equivalents of formaldehyde/reducing agent. side_products_yes->overmethylation oxazolidine Stable Oxazolidine? -> Use protic solvent (MeOH), ensure acidic pH. side_products_yes->oxazolidine workup_issue Product lost during workup? -> Check aqueous layer pH before extraction. Optimize extraction solvent. side_products_no->workup_issue G L_PheOH L-Phenylalaninol Oxazolidine Oxazolidine (Stable Intermediate) L_PheOH->Oxazolidine + HCHO HCHO Formaldehyde Reducer [H] (e.g., NaBH(OAc)₃) Oxazolidine->Oxazolidine Stalls if pH is too high or no protic source Iminium Iminium Ion Oxazolidine->Iminium H⁺ Product (S)-2-(Methylamino)-3-phenylpropan-1-ol (Desired Product) Iminium->Product + [H] Byproduct N,N-Dimethylated Product (Over-methylation) Product->Byproduct + HCHO, + [H] (Excess Reagents)

Caption: Key Reaction Pathways and Potential Side Reactions.

  • N,N-Dimethylated Tertiary Amine:

    • Identification: This byproduct will have a higher Rf on a normal-phase TLC plate (it is less polar than the desired secondary amine) and a corresponding mass peak (M+14) in LCMS analysis.

    • Causality: It forms when the desired secondary amine product reacts again with formaldehyde and the reducing agent. This is favored by using a large excess of both reagents.

    • Solution: Carefully control the stoichiometry. Use no more than 1.2 equivalents of formaldehyde. Add the reducing agent portion-wise to maintain a low concentration throughout the reaction, which can favor the initial methylation over the second.

  • Oxazolidine Intermediate:

    • Identification: This may appear as a major spot on the TLC plate that doesn't correspond to the starting material or the desired product.

    • Causality: This five-membered ring is formed by the condensation of the amino alcohol with formaldehyde. It is a relatively stable structure that must ring-open to the iminium ion to be reduced. This process is facilitated by acid and protic solvents.

    • Solution: Ensure the reaction medium is slightly acidic (pH 4-6). Using methanol as a solvent or co-solvent can also help by participating in the equilibrium and favoring the open-chain iminium ion form.

FAQ 4: How do I best purify the final product and remove stubborn impurities?

Answer: Purification of (S)-2-(Methylamino)-3-phenylpropan-1-ol can be challenging due to its amphiphilic nature (containing both a basic amine and a polar alcohol).

  • Acid-Base Extraction: This is a crucial first step in the workup. After the reaction is complete, quench any remaining reducing agent carefully.

    • Adjust the pH of the aqueous solution to >11 with NaOH or K₂CO₃. This ensures the amine is in its free base form, making it soluble in organic solvents like ethyl acetate or DCM.

    • Extract the aqueous layer multiple times (e.g., 3 x 50 mL) to ensure complete recovery.

    • Wash the combined organic layers with brine to remove residual water and inorganic salts.

  • Column Chromatography: This is the most effective method for removing both the less polar N,N-dimethylated byproduct and the more polar L-phenylalaninol starting material.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase (Eluent): A gradient system is highly recommended. Start with a less polar mixture (e.g., 100% DCM) and gradually increase the polarity by adding methanol (e.g., gradient from 0% to 10% MeOH in DCM). To prevent the basic amine from streaking on the acidic silica, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent system.

  • Crystallization: If the product is obtained as an oil, it can sometimes be crystallized from a suitable solvent system, such as diethyl ether or a mixture of ethyl acetate and hexanes.[2] This is an excellent way to achieve high purity. Often, converting the free base to its hydrochloride salt by treating a solution with HCl in ether can yield a stable, crystalline solid that is easier to handle and purify by recrystallization.

FAQ 5: I am trying Route B (N-methylation of L-phenylalanine first). The final reduction of the carboxylic acid is failing. What should I consider?

Answer: Reducing the carboxylic acid of N-methyl-L-phenylalanine requires much stronger reducing agents than those used for reductive amination. Reagents like NaBH₄ are generally not strong enough to reduce a carboxylic acid.

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): This is the classic, highly effective reagent for this transformation. However, it is extremely reactive and requires a strictly anhydrous ether or THF solvent and very careful handling and quenching procedures.

    • Borane Complexes (BH₃•THF or BH₃•SMe₂): Borane is a safer and more selective alternative to LiAlH₄ for reducing carboxylic acids. It is less reactive with other functional groups and the workup is generally simpler.

  • Experimental Protocol: Reduction of N-Boc-N-methyl-L-phenylalanine with BH₃•THF

    • Protection: The amine of N-methyl-L-phenylalanine should first be protected (e.g., with a Boc group) to prevent side reactions. Many protocols for N-methylation yield the N-protected amino acid directly.[3]

    • Setup: Dissolve the protected N-methyl-L-phenylalanine (1 eq.) in anhydrous THF under an inert atmosphere (Nitrogen or Argon).

    • Cooling: Cool the solution to 0 °C in an ice bath.

    • Addition: Add the BH₃•THF solution (approx. 2-3 eq.) dropwise via a syringe. Vigorous hydrogen evolution will be observed.

    • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench: Cool the reaction back to 0 °C and very carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

    • Workup: Remove the solvent under reduced pressure. The resulting borate esters are typically hydrolyzed by heating with aqueous acid or base, followed by extraction of the product.

    • Deprotection: The Boc group can then be removed with an acid like trifluoroacetic acid (TFA) in DCM.

References

  • Welskop, A., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Available at: [Link]

  • Frey, W., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Crystallographic Communications, E68, o2857. Available at: [Link]

  • Zhong, L. (2008). Preparation method of 3-methylamino-1-phenylpropanol. CN100432043C. Google Patents.
  • Kim, B. T., et al. (2013). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Organic Process Research & Development. Available at: [Link]

  • Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports. Available at: [Link]

  • Gaber, Y., et al. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. US20040102651A1. Google Patents.
  • Wikipedia. (Accessed 2024). Pseudoephedrine. Available at: [Link]

  • Sun, D., Zhang, L., & Wang, J. (2009). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. Available at: [Link]

  • Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. International Journal of Molecular Sciences. Available at: [Link]

  • Basheer, A., et al. (2020). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. Available at: [Link]

Sources

Analytical methods for monitoring the purity of (S)-2-(Methylamino)-3-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical monitoring of (S)-2-(Methylamino)-3-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common analytical challenges encountered when assessing the purity of this compound. As Senior Application Scientists, we aim to explain the causality behind experimental choices and provide self-validating protocols.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for both chiral and achiral purity assessment of (S)-2-(Methylamino)-3-phenylpropan-1-ol. Reversed-phase HPLC is effective for quantifying process-related impurities and degradation products, while chiral HPLC is essential for determining enantiomeric purity.

Chiral HPLC for Enantiomeric Purity

The primary challenge in analyzing (S)-2-(Methylamino)-3-phenylpropan-1-ol is to accurately quantify its enantiomer, (R)-2-(Methylamino)-3-phenylpropan-1-ol, and its diastereomers, (1R,2R)- and (1S,2S)-ephedrine. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[1]

Q1: What type of chiral stationary phase (CSP) is most effective for separating the stereoisomers of 2-(Methylamino)-3-phenylpropan-1-ol?

A1: Polysaccharide-based CSPs are highly effective. Specifically, columns with amylose or cellulose derivatives, such as the Lux AMP and Lux i-amylose-1, have demonstrated excellent selectivity and baseline resolution for all four stereoisomers (the (S)- and (R)- enantiomers of 2-(Methylamino)-3-phenylpropan-1-ol, and the ephedrine enantiomers).[2][3][4] The choice between normal-phase and reversed-phase mode will depend on the specific column and method requirements. Normal phase chromatography is common for these chiral separations.[5]

Q2: My peak shape is poor (tailing) when analyzing (S)-2-(Methylamino)-3-phenylpropan-1-ol. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like this is often due to secondary interactions with acidic residual silanols on the silica surface of the column.[6][7] To mitigate this, consider the following:

  • Mobile Phase Additives: Incorporate a basic additive like triethylamine (TEA) or diethylamine (DEA) at a low concentration (e.g., 0.1%) in your mobile phase. These additives act as silanol-masking agents, competing with your analyte for the active sites and improving peak symmetry.

  • Column Choice: Utilize a column with high-purity silica and effective end-capping to minimize the number of free silanols.[2] Columns specifically designed for high-pH conditions can also be beneficial as they are more robust and can reduce silanol interactions.[2]

  • pH Adjustment: Operating at a higher pH can deprotonate the basic analyte, reducing interactions with the stationary phase and improving peak shape.[8] However, ensure your column is stable at the chosen pH.

Q3: I am not getting baseline resolution between the diastereomers and the enantiomers. What parameters can I adjust?

A3: Achieving optimal resolution requires fine-tuning several parameters:

  • Mobile Phase Composition: The ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane, heptane) is critical in normal-phase chromatography. A systematic variation of this ratio can significantly impact selectivity.

  • Temperature: Chiral separations can be highly sensitive to temperature. A change of just a few degrees can alter the interaction kinetics between the analyte and the CSP. It is recommended to use a column oven for precise temperature control.

  • Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, often leading to better resolution, albeit with longer analysis times.

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column.Add a basic modifier (e.g., 0.1% DEA or TEA) to the mobile phase. Use a highly end-capped column or one designed for basic compounds.[2][7]
Split Peaks Column contamination at the inlet. Mismatch between injection solvent and mobile phase.Flush the column with a strong solvent.[6][9] Ensure the injection solvent is weaker than or the same as the mobile phase.[6]
Irreproducible Retention Times Insufficient column equilibration time between runs. Temperature fluctuations. Changes in mobile phase composition.Ensure at least 10-20 column volumes of mobile phase pass through before the next injection. Use a column oven. Prepare fresh mobile phase daily and keep reservoirs covered.
Loss of Resolution Column degradation or contamination. "Memory effect" from previous analyses with different additives.Wash the column with a strong solvent series (e.g., from hexane/IPA to 100% ethanol).[10] Dedicate a column specifically for this analysis to avoid cross-contamination issues.

This protocol provides a starting point for the chiral separation. Optimization will be required based on the specific column and system.

  • Column: Lux 3 µm AMP or similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a basic additive. Start with a ratio of 90:10 (Hexane:IPA) and 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5]

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject a standard mixture of the stereoisomers to confirm resolution and identify peak elution order. c. Inject the sample solution. d. Quantify the impurities based on their peak area relative to the total peak area.

Reversed-Phase (RP-HPLC) for Achiral Purity

RP-HPLC is used to quantify impurities that are not stereoisomers, such as starting materials, by-products, or degradation products.

Q1: What is a good starting point for an RP-HPLC method for (S)-2-(Methylamino)-3-phenylpropan-1-ol?

A1: A common starting point is a C18 or Phenyl column with a mobile phase consisting of a phosphate buffer (pH adjusted to be acidic, e.g., 2.5-3.5) and an organic modifier like acetonitrile or methanol.[5] Detection is typically performed at a low UV wavelength, such as 210 nm, to ensure detection of a wide range of potential impurities.

Q2: How can I confirm the identity of unknown peaks in my chromatogram?

A2: The most definitive way to identify unknown peaks is to use HPLC coupled with a mass spectrometer (LC-MS). This provides the molecular weight of the impurity, which is crucial for its identification. If you have potential impurity standards, you can confirm their identity by comparing their retention times with the unknown peaks.

IssuePossible Cause(s)Recommended Solution(s)
Early Eluting, Broad Peaks Analyte is not well retained.Decrease the percentage of the organic modifier in the mobile phase. Consider using a column with a more retentive stationary phase (e.g., a phenyl column for aromatic compounds).[5]
High Backpressure Blockage in the system (e.g., column frit, tubing). Precipitation of buffer salts in the mobile phase.Back-flush the column.[9] Filter all mobile phases and samples. Ensure the organic modifier concentration does not cause buffer precipitation.
Ghost Peaks Contamination in the injection system or mobile phase. Carryover from a previous injection.Flush the injector and system with a strong solvent. Run blank injections to identify the source of contamination.
  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 80:20) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Procedure: a. Equilibrate the column with the initial mobile phase composition for at least 15 minutes. b. Inject a blank (diluent) to ensure a clean baseline. c. Inject the sample. d. Integrate all peaks and calculate the area percent of each impurity.

Gas Chromatography (GC) Analysis

GC, typically coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis, especially for volatile impurities. Due to the polar nature of (S)-2-(Methylamino)-3-phenylpropan-1-ol, derivatization is often required to improve its volatility and chromatographic performance.

Frequently Asked Questions (FAQs) - GC Analysis

Q1: Why is derivatization necessary for the GC analysis of (S)-2-(Methylamino)-3-phenylpropan-1-ol?

A1: The primary reason is to increase the volatility of the analyte. The hydroxyl and secondary amine groups in the molecule are polar and can lead to poor peak shape and thermal degradation in the hot GC inlet. Derivatization masks these polar groups, making the molecule more volatile and stable for GC analysis.

Q2: What are common derivatizing agents, and are there any risks associated with them?

A2: Common derivatizing agents include silylating agents (e.g., MSTFA) and acylating agents (e.g., trifluoroacetic anhydride - TFAA, or heptafluorobutyric anhydride - HFBA).[11] A critical consideration is the potential for interconversion of diastereomers during derivatization. For instance, fluorinated acylating agents like HFBA have been reported to cause the interconversion of ephedrine and pseudoephedrine, which would lead to erroneous quantification of diastereomeric impurities.[11][12] Therefore, the choice of derivatization agent must be carefully validated. Chiral derivatizing agents, such as (R)-(+)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetic acid (MTPA), can be used to form diastereomers that can then be separated on a standard achiral GC column.[13]

Troubleshooting Guide - GC Analysis
IssuePossible Cause(s)Recommended Solution(s)
No or Low Analyte Peak Incomplete derivatization. Thermal degradation in the inlet.Optimize derivatization conditions (temperature, time, reagent excess). Use a lower inlet temperature. Ensure the sample is completely dry before adding the derivatizing agent.
Inaccurate Quantitation of Diastereomers Interconversion during derivatization.Avoid harsh derivatization conditions. Use a derivatizing agent known not to cause interconversion (e.g., silylating agents) or validate the method carefully for this artifact.[11][12]
Broad or Tailing Peaks Active sites in the GC system (inlet liner, column). Incomplete derivatization.Use a deactivated inlet liner. Condition the column properly. Optimize the derivatization reaction to ensure it goes to completion.

Spectroscopic and Other Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a valuable tool for both structural confirmation and quantitative analysis of impurities without the need for reference standards for every impurity.[14] It can be used to determine the ratio of diastereomers in a sample by integrating specific, well-resolved signals.[15] For enantiomeric purity, chiral solvating agents can be added to the NMR sample to induce chemical shift differences between the enantiomers.[13]

Forced Degradation Studies

To develop a stability-indicating method, it is crucial to perform forced degradation studies. This involves subjecting the sample to harsh conditions to generate potential degradation products.[16] Common stress conditions include:

  • Acid Hydrolysis (e.g., 0.1 M HCl at 60°C)

  • Base Hydrolysis (e.g., 0.1 M NaOH at 60°C)

  • Oxidation (e.g., 3% H₂O₂ at room temperature)

  • Thermal Degradation (e.g., 105°C)

  • Photolytic Degradation (e.g., exposure to UV and visible light)[16][17]

The analytical method is then used to demonstrate that the main peak is resolved from all degradation product peaks, proving its specificity.

Visualized Workflows

General Analytical Workflow

The following diagram outlines a typical workflow for the comprehensive purity analysis of (S)-2-(Methylamino)-3-phenylpropan-1-ol.

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_confirmation Identification & Confirmation cluster_report Data Analysis & Reporting Sample Weigh Sample Dilution Dissolve and Dilute in Appropriate Solvent Sample->Dilution Standard Prepare Reference Standards ((S)-form, enantiomer, diastereomers) Standard->Dilution Filtration Filter through 0.45 µm filter Dilution->Filtration Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Filtration->Chiral_HPLC Inject RP_HPLC RP-HPLC (Achiral Purity) Filtration->RP_HPLC Inject NMR NMR (Structural Confirmation) Filtration->NMR Confirm Structure Quantify Quantify Impurities (Area % or vs. Standard) Chiral_HPLC->Quantify LC_MS LC-MS (Impurity ID) RP_HPLC->LC_MS Identify Unknowns RP_HPLC->Quantify Report Generate Certificate of Analysis Quantify->Report

Caption: A comprehensive workflow for the purity analysis of (S)-2-(Methylamino)-3-phenylpropan-1-ol.

HPLC Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common HPLC issues encountered during the analysis.

HPLC Troubleshooting Problem Chromatographic Problem (e.g., Poor Peak Shape, Shifting RT) All_Peaks Are all peaks affected? Problem->All_Peaks System_Issue System Issue Likely (Pump, Detector, Leaks) All_Peaks->System_Issue Yes Some_Peaks Analyte-Specific Issue All_Peaks->Some_Peaks No Check_Pressure Check system pressure trace. Check for leaks. System_Issue->Check_Pressure Is_Tailing Is the peak tailing? Some_Peaks->Is_Tailing Is_Split Is the peak split? Is_Tailing->Is_Split No Tailing_Sol Basic Compound Interaction - Add mobile phase modifier (e.g., TEA) - Check column health Is_Tailing->Tailing_Sol Yes Split_Sol Injection Issue / Contamination - Match injection solvent to mobile phase - Clean column inlet Is_Split->Split_Sol Yes Other_Issue Other Issue (e.g., Resolution, Sensitivity) Is_Split->Other_Issue No Optimize_Method Re-optimize method parameters: - Mobile phase composition - Temperature - Flow rate Other_Issue->Optimize_Method

Caption: A decision tree for troubleshooting common HPLC problems.

References

  • Purdie, N., & Allen, C. A. (1993). Determination of enantiomeric purity of ephedrine and pseudoephedrine by high-performance liquid chromatography with dual optical rotation/UV absorbance detection. Journal of Pharmaceutical and Biomedical Analysis, 11(8), 645-650. Retrieved from [Link]

  • Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10888274, (S)-2-(Methylamino)-3-phenylpropan-1-ol. Retrieved from [Link]

  • Noggle, F. T., Jr, & Clark, C. R. (1983). Liquid chromatographic analysis of the enantiomeric impurities in various (+)-pseudoephedrine samples. Journal of forensic sciences, 28(3), 707–713. Retrieved from [Link]

  • Hanna, G. M. (1995). Determination of Ephedrine, Pseudoephedrine, and Norephedrine in Mixtures (Bulk and Dosage Forms) by Proton Nuclear Magnetic Resonance Spectroscopy. Journal of AOAC International, 78(4), 946-953. Retrieved from [Link]

  • Chan, K. H., Tan, G. H., & Wong, R. C. (2012). Interconversion of ephedrine and pseudoephedrine during chemical derivatization. Drug testing and analysis, 4(12), 1019–1025. Retrieved from [Link]

  • Rao, R. N., Maurya, P. K., & Shinde, D. D. (2012). Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach. Chirality, 24(10), 860-866. Retrieved from [Link]

  • S. Ashutosh Kumar, et al. (2015). A VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF PSEUDOEPHEDRINE, AMBROXOL AND DESLORATIDINE IN BULK AND IT’S FORMULATION. International Journal of Advances in Pharmacy and Biotechnology, 1(1), 1-11. Retrieved from [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
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  • HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes. Retrieved from [Link]

  • Pace University. (2018). Chiral Analyses of Ephedrines. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C solid state NMR spectrum of pseudo-ephedrine P HCl. Retrieved from [Link]

  • ResearchGate. (n.d.). The Secrets of Good Peak Shape in HPLC. Retrieved from [Link]

  • Lebelle, M. J., et al. (1995). Chiral identification and determination of ephedrine, pseudoephedrine, methamphetamine and methcathinone by gas chromatography and nuclear magnetic resonance. Forensic Science International, 71(3), 215-223. Retrieved from [Link]

  • Scribd. (n.d.). Forced Degradation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Liu, R. H., et al. (2004). Enantiomeric Analysis of Ephedrines and Norephedrines. Retrieved from [Link]

  • ResearchGate. (n.d.). DETERMINATION OF ENANTIOMERIC IMPURITY OF D-PSEUDOEPHEDRINE USING MIP COLUMN. Retrieved from [Link]

  • ResearchGate. (2012). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

  • LCGC International. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733989, 3-Methylamino-1-phenylpropanol. Retrieved from [Link]

  • Hanna, G. M. (1995). Determination of Ephedrine, Pseudoephedrine, and Norephedrine in Mixtures (Bulk and Dosage Forms) by Proton Nuclear Magnetic Resonance Spectroscopy. Journal of AOAC INTERNATIONAL, 78(4), 946-953. Retrieved from [Link]

  • Lebelle, M. J., et al. (1995). Chiral identification and determination of ephedrine, pseudoephedrine, methamphetamine and methcathinone by gas chromatography and nuclear magnetic resonance. Forensic Science International, 71(3), 215-223. Retrieved from [Link]

  • U.S. Department of Justice, Drug Enforcement Administration. (2015). Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection. Microgram Journal, 12(1-4). Retrieved from [Link]

  • Phenomenex. (2022). Separation of Ephedrine and Pseudoephedrine Enantiomers Using a Lux 3 µm AMP Chiral Column. Retrieved from [Link]

  • Organic Process Research & Development. (2006). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Ingenta Connect. (2005). NMR Regulatory analysis: enantiomeric purity determination for (R)-(–)-desoxyephedrine and antipode methamphetamine. Retrieved from [Link]

  • ASTM International. (1995). Separation of Enantiomeric Ephedrine and Pseudoephedrine—High Pressure Liquid Chromatography and Capillary Electrophoresis. Journal of Forensic Sciences, 40(6), 1051-1055. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Interconversion of ephedrine and pseudoephedrine during chemical derivatization. Retrieved from [Link]

  • ResearchGate. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]

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Validation & Comparative

Comparative study of catalysts for the synthesis of N-methyl-L-phenylalaninol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Catalytic Syntheses of N-methyl-L-phenylalaninol

Introduction

N-methyl-L-phenylalaninol is a valuable chiral building block in medicinal chemistry and pharmaceutical development. As a derivative of the natural amino acid L-phenylalanine, its incorporation into peptide-based therapeutics or complex small molecules can significantly enhance metabolic stability, improve membrane permeability, and modulate biological activity. The primary synthetic challenge lies in the selective mono-N-methylation of the primary amine in the presence of a primary alcohol, all while rigorously preserving the integrity of the stereogenic center at C2. This guide provides an in-depth comparative analysis of the dominant catalytic strategies for synthesizing N-methyl-L-phenylalaninol, offering researchers a data-driven framework for methodology selection. We will dissect two principal retrosynthetic pathways, evaluating them based on efficiency, stereochemical retention, catalyst performance, and operational scalability.

Chapter 1: An Overview of Synthetic Pathways

The synthesis of N-methyl-L-phenylalaninol can be approached from two logical directions, each with distinct advantages and catalytic requirements.

  • Route A: Direct Reductive N-methylation. This is the most atom-economical approach, involving the direct N-methylation of the parent amino alcohol, L-phenylalaninol, typically via reductive amination with formaldehyde.

  • Route B: Sequential N-methylation and Reduction. This two-stage pathway first involves the N-methylation of L-phenylalanine to produce N-methyl-L-phenylalanine, followed by the selective reduction of the carboxylic acid moiety to the corresponding primary alcohol.

The choice between these routes depends on starting material availability, scalability requirements, and the desired level of control over by-product formation.

cluster_RouteA Route A: Direct N-methylation cluster_RouteB Route B: Sequential Synthesis A_Start L-phenylalaninol A_Mid Iminium Ion / Oxazolidine Intermediate A_Start->A_Mid + HCHO A_End N-methyl-L-phenylalaninol A_Mid->A_End [Catalytic Reduction] compound N-methyl-L-phenylalaninol B_Start L-phenylalanine B_Mid N-methyl-L-phenylalanine B_Start->B_Mid [N-methylation] B_End N-methyl-L-phenylalaninol B_Mid->B_End [Carboxyl Reduction]

Caption: Retrosynthetic approaches to N-methyl-L-phenylalaninol.

Chapter 2: Route A - Direct Catalytic Reductive Amination

This pathway is predicated on the reaction of L-phenylalaninol with formaldehyde to form an intermediate, which is then reduced in situ. The key to success is the choice of the reduction catalyst, which must efficiently reduce the C=N bond without compromising the stereocenter or affecting other functional groups.

Mechanism: The Reductive Amination Cascade

The reaction proceeds via two competing equilibria: the formation of a Schiff base (iminium ion) and a cyclic oxazolidine intermediate. Both are susceptible to reduction. The catalyst's role is to deliver a hydride or facilitate hydrogenation to furnish the final product. The irreversibility of this final reduction step drives the reaction to completion.

Comparative Analysis of Catalytic Systems for Route A
Catalyst / Reagent SystemMethyl SourceReductantTypical ConditionsYield (%)Enantiomeric PurityKey Advantages & Disadvantages
Pd/C (10%) [1]FormaldehydeH₂ (gas)Methanol, RT, 1-5 atm90-99High (>99% ee)Pro: Truly catalytic, clean workup, high yield. Con: Requires hydrogenation equipment.
NaBH₃CN [2]FormaldehydeNaBH₃CNCH₃CN or THF, RT85-95High (>99% ee)Pro: Mild, operationally simple. Con: Stoichiometric, toxic cyanide waste.
Formic Acid [3]FormaldehydeHCOOHAqueous, reflux70-85High (>99% ee)Pro: Classic (Eschweiler-Clarke), inexpensive. Con: High temp, potential side products.[3][4]
Ni/ZnAlO [5]MethanolMethanol160 °C, 10 bar N₂~93 (aniline)N/APro: Uses methanol, heterogeneous. Con: Harsh conditions, data is for aniline, not amino alcohols.
Experimental Protocol: Heterogeneous Catalytic Hydrogenation

This protocol is a representative example of a green and efficient method for the direct N-methylation of L-phenylalaninol.

Objective: To synthesize N-methyl-L-phenylalaninol via catalytic hydrogenation.

Materials:

  • L-phenylalaninol (1.0 eq)

  • Formaldehyde (37 wt.% in H₂O, 1.2 eq)

  • 10% Palladium on carbon (Pd/C), 50% wet (5 mol% Pd)

  • Methanol (ACS grade)

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar

Procedure:

  • To a suitable pressure vessel, add L-phenylalaninol and methanol. Stir until fully dissolved.

  • Add the 10% Pd/C catalyst to the solution.

  • Carefully add the formaldehyde solution dropwise while stirring.

  • Seal the vessel and purge the system with nitrogen gas, followed by hydrogen gas (3 cycles).

  • Pressurize the vessel with hydrogen gas to 3-4 atm.

  • Stir the reaction vigorously at room temperature for 4-8 hours, monitoring hydrogen uptake.

  • Upon completion (indicated by cessation of hydrogen uptake or TLC analysis), carefully vent the system and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify via column chromatography or recrystallization as necessary to obtain pure N-methyl-L-phenylalaninol.

Causality: The choice of Pd/C is deliberate; it is a highly active and robust catalyst for the reduction of imines and C=C bonds under mild conditions.[1][6] Using a low-pressure hydrogen atmosphere ensures safety while providing sufficient reducing power. Methanol is an excellent solvent that facilitates both substrate solubility and hydrogen availability at the catalyst surface.

Chapter 3: Route B - Sequential N-methylation and Reduction

This two-step approach provides greater modularity. The synthesis and purification of the intermediate, N-methyl-L-phenylalanine, can be optimized independently of the final reduction step. This route is particularly valuable when direct N-methylation of the amino alcohol proves problematic.

Step 3.1: Synthesis of N-methyl-L-phenylalanine

While classic chemical methods exist, such as the Fukuyama amine synthesis, biocatalysis represents the state-of-the-art for a green and highly selective approach.[1]

Biocatalytic Approach: Engineered strains of Corynebacterium glutamicum can be used to produce N-methyl-L-phenylalanine directly from glucose and monomethylamine.[7] This whole-cell biocatalysis leverages the enzyme Δ-1-piperideine-2-carboxylate reductase (DpkA) from Pseudomonas putida, which performs a reductive amination on the intracellularly produced precursor, phenylpyruvate.[7]

cluster_cell Engineered C. glutamicum Glucose Glucose Phenylpyruvate Phenylpyruvate Glucose->Phenylpyruvate Glycolysis & Shikimate Pathway NMePhe N-methyl-L-phenylalanine Phenylpyruvate->NMePhe DpkA Enzyme (Reductive Amination) MMA Monomethylamine (MMA) (added to medium) MMA->NMePhe NADPH NADPH NADPH->NMePhe

Caption: Biocatalytic synthesis of N-methyl-L-phenylalanine.

Step 3.2: Reduction of the Carboxylic Acid

The selective reduction of the carboxylic acid of N-methyl-L-phenylalanine to a primary alcohol requires potent reducing agents that do not affect the stereocenter.

Comparative Analysis of Reduction Systems for Route B
Reagent SystemSubstrateTypical ConditionsYield (%)Enantiomeric PurityKey Advantages & Disadvantages
BH₃·THF or BH₃·SMe₂ N-Boc-N-methyl-L-pheTHF, 0 °C to RT80-95High (>99% ee)Pro: High selectivity for carboxylic acids. Con: Requires anhydrous conditions, careful handling.
NaBH₄ / I₂ [8]N-Boc-N-methyl-L-pheDry THF, 0 °C to RT~75-85High (>99% ee)Pro: In situ generation of diborane, milder than BH₃ complexes. Con: Stoichiometric, requires careful addition.
KBH₄ / AlCl₃ [9]L-phenylalanineTHF, reflux85-95High (>99% ee)Pro: Inexpensive reagents, high yield. Con: Exothermic, data for parent amino acid.
Cu/ZnO/Al₂O₃ [10]L-phenylalaninate (ester)110 °C, 4 MPa H₂~70High (>99% ee)Pro: Heterogeneous catalyst for ester reduction. Con: Requires esterification step, high temp/pressure.
Experimental Protocol: Borane Reduction of N-Boc-N-methyl-L-phenylalanine

Objective: To reduce the carboxylic acid of N-Boc-protected N-methyl-L-phenylalanine. (Note: Boc protection is often used to improve solubility and prevent side reactions).

Materials:

  • N-Boc-N-methyl-L-phenylalanine (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aq. NH₄Cl, 1 M HCl

Procedure:

  • Dissolve N-Boc-N-methyl-L-phenylalanine in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the BH₃·THF solution dropwise via a syringe over 30 minutes. Gas evolution may be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The resulting N-Boc-N-methyl-L-phenylalaninol can be deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane) if the free amino alcohol is desired.

Causality: Borane is a highly effective and selective reagent for the reduction of carboxylic acids. The Boc protecting group enhances solubility in ethereal solvents like THF and prevents the acidic N-H proton (if it were a secondary amine) from reacting with the hydride source, ensuring a clean and high-yielding transformation.

Chapter 4: Final Assessment and Selection Guide

The optimal catalytic strategy depends entirely on the specific constraints and goals of the research program.

G start Start: Synthesize N-methyl-L-phenylalaninol q1 Priority: Step Economy & Directness? start->q1 q2 Priority: Green Chemistry & Scalability? start->q2 routeA Choose Route A: Direct Reductive Amination q1->routeA  Yes routeB Choose Route B: Sequential Synthesis q1->routeB  No (Modularity needed) pd_c Method: Heterogeneous Catalysis (Pd/C, H₂) q2->pd_c Yes (If Route A) biocatalysis Method: Biocatalysis (Route B) + Borane Reduction q2->biocatalysis Yes (If Route B) q3 Available Equipment: High-Pressure Hydrogenator? q3->pd_c Yes borohydride Method: Stoichiometric Reductant (NaBH₃CN) q3->borohydride No routeA->q3

Caption: Decision workflow for selecting a synthetic route.

Summary Comparison:

  • Route A (Direct N-methylation):

    • Best For: Rapid synthesis, process efficiency, and projects where atom economy is paramount.

    • Optimal Catalyst: Heterogeneous hydrogenation with Pd/C offers the best combination of high yield, stereopurity, and environmental friendliness due to easy catalyst removal and the absence of toxic stoichiometric waste.

  • Route B (Sequential Synthesis):

    • Best For: Projects requiring high modularity, troubleshooting difficult reactions, or leveraging sustainable biocatalytic upstream steps.

    • Optimal Catalyst: The combination of biocatalytic N-methylation followed by a reliable borane-based reduction represents the most modern and green approach, despite being a two-step process.

For researchers in drug development, the reproducibility and scalability of Route A using heterogeneous hydrogenation often make it the preferred choice for producing material quantities of N-methyl-L-phenylalaninol. However, as biocatalysis becomes more mainstream, the elegance and inherent safety of Route B via whole-cell biocatalysts will become increasingly competitive.

References

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link]

  • Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic Engineering. [Link]

  • Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. International Journal of Molecular Sciences. [Link]

  • O'Donnell, M. J., et al. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. ResearchGate. [Link]

  • Wikipedia. (n.d.). Phenylalanine ammonia-lyase. [Link]

  • Jagadeesh, R. V., et al. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]

  • Dong, G., et al. (n.d.). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. ResearchGate. [Link]

  • Lu, G., et al. (2013). Preparation of l-phenylalaninol with high ee selectivity by catalytic hydrogenation of l-phenylalaninate over Cu/ZnO/Al2O3 catalyst. Catalysis Science & Technology. [Link]

  • MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • ResearchGate. (n.d.). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. [Link]

  • Varkhedkar, V., et al. (n.d.). An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. ResearchGate. [Link]

  • An, B., et al. (2022). PdGa/TiO2 an efficient heterogeneous catalyst for direct methylation of N-methylaniline with CO2/H2. RSC Publishing. [Link]

  • Masdeu, G., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. [Link]

  • ResearchGate. (n.d.). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO. [Link]

  • RSC Publishing. (n.d.). The effect of N-methylation on the conformational landscape of alanine. [Link]

  • CHIMIA. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. [Link]

  • PubMed Central. (n.d.). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. [Link]

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. [Link]

  • PubMed. (2014). Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway. [Link]

  • TSI Journals. (n.d.). Reduction of α-Amino acids to chiral amino alcohols with potassium borohydride and aluminumchloride. [Link]

  • MDPI. (n.d.). Supported Metal Catalysts for the Synthesis of N-Heterocycles. [Link]

  • PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. [Link]

  • ResearchGate. (n.d.). The effect of N-methylation on the conformational landscape of Alanine: the case of N-Methyl-L-Alanine. [Link]

  • MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

Sources

A Comparative Guide to the Chiral Resolution of 2-(Methylamino)-3-phenylpropan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical synthesis, the stereochemical identity of a molecule is paramount, dictating its therapeutic efficacy and safety profile. This guide provides a comprehensive comparison of established methodologies for the chiral resolution of 2-(methylamino)-3-phenylpropan-1-ol, a pivotal intermediate in the synthesis of prominent active pharmaceutical ingredients (APIs) such as pseudoephedrine.[1][2] We will delve into the mechanistic principles and practical applications of diastereomeric crystallization, enzymatic resolution, and chiral chromatography, presenting supporting experimental data and field-proven insights to empower researchers and drug development professionals in their selection of an optimal resolution strategy.

The Criticality of Chirality: Understanding 2-(Methylamino)-3-phenylpropan-1-ol

Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a cornerstone of modern drug development.[3] Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological properties. For 2-(methylamino)-3-phenylpropan-1-ol, a phenylethanolamine, isolating the desired stereoisomer is crucial for its intended biological activity as a sympathomimetic agent.[2] The inherent challenge lies in the identical physical properties of enantiomers in an achiral environment, necessitating specialized techniques for their separation.[3]

Diastereomeric Crystallization: The Time-Honored Scalable Approach

Diastereomeric crystallization is a classical and industrially favored method for chiral resolution, prized for its cost-effectiveness and scalability.[3] This technique ingeniously circumvents the challenge of separating enantiomers by converting them into diastereomers through reaction with a chiral resolving agent. These resulting diastereomers, possessing different physical properties, can then be separated by fractional crystallization.[3]

Core Principle: The success of this method hinges on the judicious selection of a chiral resolving agent that forms readily crystallizable diastereomeric salts with the target compound. For the resolution of amino alcohols like 2-(methylamino)-3-phenylpropan-1-ol, chiral acids such as tartaric acid and its derivatives are commonly employed.[3][4]

Experimental Protocol: Resolution with (R,R)-Tartaric Acid

  • Salt Formation: A solution of racemic 2-(methylamino)-3-phenylpropan-1-ol is treated with a chiral resolving agent, for instance, (R,R)-tartaric acid, in a suitable solvent like aqueous isopropanol.[4][5]

  • Crystallization: The mixture is heated to achieve complete dissolution and then cooled gradually to induce the crystallization of the less soluble diastereomeric salt.

  • Isolation: The crystalline diastereomeric salt is isolated by filtration and washed with a cold solvent to remove impurities.

  • Enantiomer Liberation: The purified diastereomeric salt is then treated with a base to neutralize the resolving agent and liberate the free, enantiomerically enriched amine.[3]

Illustrative Data:

Resolving AgentSolvent SystemEnantiomeric Excess (e.e.) of Isolated AmineReference
(R,R)-Tartaric AcidAqueous Solution95%[4]
(-)-Tartaric AcidIsopropanol/Water83.5%[5]

Workflow for Diastereomeric Crystallization:

G cluster_0 Diastereomeric Crystallization Racemic Amine Racemic Amine Salt Formation Salt Formation Racemic Amine->Salt Formation Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Salt Formation Crystallization Crystallization Salt Formation->Crystallization Filtration Filtration Crystallization->Filtration Diastereomeric Salt Diastereomeric Salt Filtration->Diastereomeric Salt Liberation of Amine Liberation of Amine Diastereomeric Salt->Liberation of Amine Pure Enantiomer Pure Enantiomer Liberation of Amine->Pure Enantiomer

Caption: Workflow of diastereomeric crystallization for chiral resolution.

Enzymatic Resolution: Precision and Sustainability with Biocatalysis

Enzymatic resolution presents a highly selective and environmentally benign alternative to conventional chemical methods. This approach leverages the inherent chirality of enzymes, typically lipases, to catalyze the transformation of one enantiomer in a racemic mixture, a process known as kinetic resolution.[]

The Principle of Enantioselective Transformation: Enzymes, being chiral macromolecules, can exhibit remarkable enantioselectivity in their catalytic activity. For a racemic alcohol like 2-(methylamino)-3-phenylpropan-1-ol, a lipase can selectively acylate one enantiomer, leaving the other unreacted. This creates a mixture of an ester and an alcohol, which are easily separable.

Experimental Protocol: Lipase-Catalyzed Transesterification

  • Reaction Setup: The racemic 2-(methylamino)-3-phenylpropan-1-ol is dissolved in an appropriate organic solvent along with an acyl donor, such as vinyl acetate.[7]

  • Enzyme Addition: An immobilized lipase, for instance, lipase from Burkholderia cepacia, is introduced to the reaction mixture.[7]

  • Incubation: The reaction is incubated under controlled temperature and agitation, with the progress monitored by chiral High-Performance Liquid Chromatography (HPLC).

  • Separation: Upon reaching approximately 50% conversion, the enzyme is removed by filtration. The resulting mixture, containing the acylated and unreacted enantiomers, is then separated using standard chromatographic or extraction techniques.

Comparative Lipase Performance:

Lipase SourceAcyl DonorEnantiomeric Excess (e.e.) of ProductReference
Burkholderia cepaciaVinyl Acetate98% (S)-acetate[7]
Pseudomonas cepaciaVariousHigh e.e. values[8]
Candida antarctica Lipase B (Novozym 435)VariousHigh e.e. values[8]

Workflow for Enzymatic Resolution:

G cluster_1 Enzymatic Resolution Racemic Alcohol Racemic Alcohol Selective Acylation Selective Acylation Racemic Alcohol->Selective Acylation Acyl Donor Acyl Donor Acyl Donor->Selective Acylation Enzyme (Lipase) Enzyme (Lipase) Enzyme (Lipase)->Selective Acylation Separation Separation Selective Acylation->Separation Acylated Enantiomer Acylated Enantiomer Separation->Acylated Enantiomer Unreacted Enantiomer Unreacted Enantiomer Separation->Unreacted Enantiomer G Resolution Goal Resolution Goal Large Scale (kg+) Large Scale (kg+) Resolution Goal->Large Scale (kg+) Cost-Effectiveness Medium Scale (g-kg) Medium Scale (g-kg) Resolution Goal->Medium Scale (g-kg) High Selectivity & Purity Small/Analytical Scale (mg-g) Small/Analytical Scale (mg-g) Resolution Goal->Small/Analytical Scale (mg-g) High Purity & Versatility Diastereomeric Crystallization Diastereomeric Crystallization Large Scale (kg+)->Diastereomeric Crystallization Enzymatic Resolution Enzymatic Resolution Medium Scale (g-kg)->Enzymatic Resolution Chiral Chromatography Chiral Chromatography Small/Analytical Scale (mg-g)->Chiral Chromatography

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (S)-2-(Methylamino)-3-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of (S)-2-(Methylamino)-3-phenylpropan-1-ol. Developed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the fundamental principles of chemical waste management. By understanding the causality behind these protocols, laboratory personnel can ensure a safe, compliant, and environmentally responsible workplace.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

(S)-2-(Methylamino)-3-phenylpropan-1-ol, with the chemical formula C₁₀H₁₅NO, is an amino alcohol.[1][2] While comprehensive toxicological data for this specific compound is not fully established, its structural similarity to other phenylpropanolamines and amino alcohols necessitates a cautious approach.[3][4] The primary directive in handling its disposal is to mitigate risks associated with its potential hazards.

Based on data from analogous compounds, the anticipated hazards justify its classification as hazardous waste. For instance, related amino alcohols are known to be corrosive, causing severe skin burns and eye damage.[4][5] Ingestion can be harmful and may cause severe damage to the digestive tract.[3][5] Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be managed as hazardous waste.

Table 1: Hazard Profile and Safety Considerations

Hazard AspectDescriptionRationale & CausalityRecommended PPE
Corrosivity Potential to cause skin burns and serious eye damage upon contact.[4][5]The amino and alcohol functional groups can exhibit basic and corrosive properties, leading to chemical burns.Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat.[4]
Toxicity The toxicological properties have not been fully investigated.[3][4] May be harmful if swallowed.Assumed toxicity based on the class of compounds (amino alcohols). Systemic effects are possible if absorbed.Standard PPE to prevent skin contact, ingestion, and inhalation.[3][6]
Reactivity Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][6]The amine group can react exothermically with acids, and the alcohol group can be oxidized. Such reactions can generate heat or toxic fumes.Segregate waste from incompatible materials to prevent dangerous reactions.[7][8][9]
Environmental Water solubility suggests it may be mobile in the environment; do not empty into drains.[4]To prevent contamination of aquatic systems and interference with wastewater treatment processes.Collect all waste in designated, sealed containers for proper disposal.[4][10]

The Regulatory Imperative: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals is not merely a matter of best practice; it is governed by stringent federal and state regulations. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides the framework for hazardous waste management from generation to final disposal.[11] Laboratories are considered hazardous waste generators and must comply with these regulations.

Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the proper handling of chemical waste, hazard communication, and employee training to minimize exposure and accidents.[12][13][14] This guide is designed to align with the core principles of these regulatory standards.

Core Disposal Principles: A Foundation for Safety

Before detailing the specific protocol, it is essential to understand the foundational principles of laboratory chemical waste management.

  • Waste Minimization : Federal regulations require generators to have a program to reduce the volume and toxicity of waste.[15] This can be achieved through careful planning of experiments, using smaller scale procedures, and avoiding the over-purchase of reagents.

  • Container Management : All hazardous waste must be stored in containers that are compatible with the chemical, in good condition, and securely capped when not in use.[10] This prevents leaks, spills, and the release of vapors.

  • Segregation : Incompatible wastes must be physically segregated to prevent dangerous reactions.[7] For (S)-2-(Methylamino)-3-phenylpropan-1-ol, this means keeping it separate from acids and strong oxidizers.[4]

  • Labeling : Every waste container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents.[10] This is critical for safety and for the final disposal facility to handle the waste correctly.

Procedural Guide: From Generation to Disposal

This section provides a step-by-step protocol for the safe collection and disposal of (S)-2-(Methylamino)-3-phenylpropan-1-ol waste.

Step 1: Initial Waste Collection (At the Point of Generation)
  • Select an Appropriate Container :

    • Use a clean, chemically compatible container, preferably plastic or glass, with a screw-top cap.[10][15]

    • Ensure the container is free from any residue of incompatible chemicals (e.g., acids, oxidizers).

    • The container must be in good condition, with no cracks or signs of deterioration.[10]

  • Label the Container :

    • Before adding any waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) office.

    • Clearly write "Hazardous Waste" and list all constituents, including "(S)-2-(Methylamino)-3-phenylpropan-1-ol" and any solvents (e.g., methanol, water), with estimated percentages.[10]

  • Collect the Waste :

    • Perform all waste transfers inside a chemical fume hood to minimize inhalation exposure.[16]

    • Wear appropriate PPE: safety goggles, a lab coat, and chemical-resistant gloves.

    • Keep the waste container closed at all times, except when adding waste.[15]

Step 2: Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA :

    • An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[10][15]

    • The SAA must be under the control of the laboratory personnel.

  • Store Waste Safely :

    • Place the waste container in a secondary containment bin to catch any potential leaks.[7]

    • Ensure the SAA is away from heat sources or direct sunlight.[17]

    • Segregate the (S)-2-(Methylamino)-3-phenylpropan-1-ol waste container from incompatible materials, particularly acids and oxidizers.[7][18]

  • Adhere to Accumulation Limits :

    • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[15] Once this limit is reached, the waste must be removed within three calendar days.

    • Even if the volume is low, waste containers should be removed from the lab for disposal within 12 months of the accumulation start date.[15][19]

Step 3: Arranging for Final Disposal
  • Do Not Dispose Down the Drain : Under no circumstances should this chemical or its solutions be poured down the sink.[4][17] This is illegal and environmentally harmful.

  • Contact EHS for Pickup :

    • When the waste container is nearly full (leaving at least one inch of headspace to allow for expansion[10]), or you are finished with the process, arrange for a pickup from your institution's EHS department or equivalent waste management office.

    • Follow your institution's specific procedures for requesting a waste collection.

  • Entrust to Professionals : The EHS office will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be managed and disposed of in compliance with all regulations, likely through methods such as incineration at a licensed chemical destruction plant.[11][20][21]

Diagram 1: Decision Workflow for Chemical Waste Disposal

This diagram outlines the critical decision points and actions from the moment a chemical becomes waste until it is ready for professional disposal.

Caption: Decision workflow for proper laboratory chemical waste management.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Isolate the Area : Alert personnel in the immediate vicinity and restrict access.

  • Use Spill Kit : Absorb the spill with an inert material such as vermiculite, sand, or earth.[3][22] Do not use combustible materials like paper towels for large spills.

  • Collect and Contain : Sweep up the absorbent material and place it in a suitable, sealable container for disposal.[4][22] Label this container as hazardous waste, detailing the spilled chemical and the absorbent material.

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of (S)-2-(Methylamino)-3-phenylpropan-1-ol waste with confidence, ensuring the safety of themselves and their colleagues while maintaining full regulatory compliance.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. Cole-Parmer. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • SAFETY DATA SHEET - AMINO ALCOHOL EA. NITE (National Institute of Technology and Evaluation). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • (S)-2-(Methylamino)-3-phenylpropan-1-ol. PubChem, National Center for Biotechnology Information. [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • Understanding Chemical Incompatibility. Corzan® CPVC. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • 3-Methylamino-3-phenylpropan-1-ol. National Center for Biotechnology Information (PMC). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined Handling Systems, Inc.. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage?. U.S. Chemical Storage. [Link]

Sources

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